6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPBRWIFFBIRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545057 | |
| Record name | 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21594-52-5 | |
| Record name | 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21594-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021594525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its rigid, bicyclic structure and the presence of a reactive bromine atom make it an attractive scaffold for the synthesis of a variety of substituted derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its role as an intermediate in the development of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 215.00 g/mol .[1] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-bromo-3H-[1][2]oxazolo[4,5-b]pyridin-2-one[1] |
| CAS Number | 21594-52-5[1] |
| Molecular Formula | C₆H₃BrN₂O₂[1] |
| SMILES | C1=C(C=NC2=C1OC(=O)N2)Br[1] |
| InChIKey | VQPBRWIFFBIRRP-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 215.00 g/mol [1] |
| Monoisotopic Mass | 213.93779 Da[1] |
| Melting Point | 231-234 °C[3] |
| Form | Solid |
| Purity (typical) | ≥97%[4] |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of the parent compound, oxazolo[4,5-b]pyridin-2(3H)-one. The most common brominating agent used is N-bromosuccinimide (NBS).
Experimental Protocol 1: Synthesis via Bromination with NBS in DMF
This protocol is adapted from a method that allows for a straightforward, one-step synthesis with a high yield.[5]
Materials:
-
oxazolo[4,5-b]pyridin-2(3H)-one
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve oxazolo[4,5-b]pyridin-2(3H)-one in DMF under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of NBS in DMF.
-
Slowly add the NBS solution to the solution of oxazolo[4,5-b]pyridin-2(3H)-one.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete, add water to the mixture and chill to precipitate the product.
-
Filter the solid material and wash it thoroughly with water.
-
Dry the collected solid in a vacuum oven at 70 °C.
A patent for a similar one-step synthesis method reports a potential yield of up to 92%.[5]
Experimental Protocol 2: Synthesis via Bromination with NBS in Acetonitrile and Acetic Acid
An alternative procedure utilizes a different solvent system.[3]
Materials:
-
2,3-dihydropyrido[2,3-d][1][2]oxazol-2-one (a tautomer of oxazolo[4,5-b]pyridin-2(3H)-one)
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Acetic acid
-
Sodium persulfate solution
-
Ether
-
2 N Sodium hydroxide solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
In a dry round-bottom flask, dissolve 2,3-dihydropyrido[2,3-d][1][2]oxazol-2-one in a mixture of acetonitrile and acetic acid.
-
Add NBS to the solution in batches and stir the reaction mixture at room temperature for 14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) and gas chromatography (GC).
-
Upon completion, add sodium persulfate solution.
-
Remove the solvent by rotary evaporation.
-
Add water to the residue and extract twice with ether.
-
Combine the organic phases and wash sequentially with 2 N sodium hydroxide solution and saturated saline.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure this compound.[3]
Role in Drug Discovery and Development
While direct biological activity data for this compound is not extensively published, its significance lies in its utility as a key intermediate for the synthesis of potent and selective kinase inhibitors. The oxazolo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.
Intermediate in Kinase Inhibitor Synthesis
A key application of this compound is in the development of inhibitors for a range of protein kinases. A patent highlights its use in the synthesis of compounds targeting kinases such as PI3, KIT, CSF-1R, and FLT3, which are implicated in various cancers.[5] The bromine atom at the 6-position serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions like the Suzuki and Heck reactions.[5]
The general workflow for utilizing this intermediate in the synthesis of kinase inhibitors is depicted below.
Potential for GSK-3β and hDHODH Inhibition
Derivatives of the parent oxazolo[4,5-b]pyridine-2-one scaffold have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in many cellular processes. Inhibition of GSK-3β has shown anti-inflammatory potential. Although not directly tested on this compound, this suggests a potential therapeutic avenue for derivatives of this compound.
The diagram below illustrates the central role of GSK-3β in signaling pathways.
Furthermore, other derivatives of the oxazolo[4,5-b]pyridine core have been explored as potential anticancer agents through the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells.
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be followed when handling this compound.
Conclusion
This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its utility in the construction of diverse molecular architectures, particularly for the development of kinase inhibitors, positions it as a compound of significant interest for drug discovery programs. While further research is needed to elucidate the direct biological activities of this specific molecule, its role as a key building block for potent therapeutic agents is well-established. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further exploration of its potential in developing novel therapeutics.
References
- 1. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | C6H3BrN2O2 | CID 13614458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H3BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 21594-52-5 [chemicalbook.com]
- 4. Oxazolopyridines | Fisher Scientific [fishersci.com]
- 5. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one (CAS: 21594-52-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 21594-52-5, chemically known as 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. This heterocyclic compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional organic materials. Understanding its physicochemical characteristics is paramount for its effective utilization in research and development.
Chemical Identity
| Identifier | Value |
| CAS Number | 21594-52-5 |
| IUPAC Name | 6-bromo-3H-[1]oxazolo[4,5-b]pyridin-2-one |
| Molecular Formula | C₆H₃BrN₂O₂[2][3][4] |
| Molecular Weight | 215.01 g/mol [2][5] |
| Canonical SMILES | C1=C(C=NC2=C1OC(=O)N2)Br[6] |
| InChI Key | VQPBRWIFFBIRRP-UHFFFAOYSA-N[5] |
| Synonyms | 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one, 6-Bromo-1,3-oxazolo[4,5-b]pyridin-2(3H)-one |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
Experimentally Determined and Predicted Properties
| Property | Value | Source |
| Physical Form | Solid, white or off-white crystalline powder[1][7] | [1][7] |
| Melting Point | 233-235 °C, 232-236 °C[7], 229-236 °C[4] | [4][7] |
| Boiling Point (Predicted) | 219.7 ± 50.0 °C | |
| Density (Predicted) | 2.19 ± 0.1 g/cm³ | |
| pKa (Predicted) | 1.32 ± 0.20 | |
| Storage Temperature | Room Temperature, sealed in dry conditions[3] | [3] |
Computational Properties
| Property | Value | Source |
| Number of Heavy Atoms | 11 | |
| Number of Aromatic Heavy Atoms | 9 | |
| Fraction Csp3 | 0.0 | |
| Number of Rotatable Bonds | 0 | |
| Number of H-bond Acceptors | 3 | |
| Number of H-bond Donors | 1 | |
| Molar Refractivity | 42.33 | |
| Topological Polar Surface Area (TPSA) | 51.2 Ų | [6] |
| XlogP (Predicted) | 1.1 | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[8]
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperatures at which the substance first begins to melt (onset) and completely liquefies (clear point) are recorded. This range represents the melting point.[9]
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. A broader melting range suggests the presence of impurities.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be experimentally determined via potentiometric titration.[1][10]
Protocol:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture if solubility is low).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the compound.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal.
Synthesis and Workflow
The synthesis of this compound is typically achieved through the bromination of its precursor, oxazolo[4,5-b]pyridin-2(3H)-one. A common synthetic route is outlined below.
Synthesis Protocol
A general procedure for the synthesis involves the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in a suitable solvent.[11]
Protocol:
-
Reaction Setup: Oxazolo[4,5-b]pyridin-2(3H)-one is dissolved in a solvent such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile and acetic acid in a reaction flask under an inert atmosphere.[2]
-
Reagent Addition: N-bromosuccinimide (NBS) is added to the solution, often in portions, while maintaining the reaction temperature.[2]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane and ethyl acetate) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Based on the currently available literature, there is no specific information detailing the biological activity or associated signaling pathways for this compound itself. It is primarily utilized as an intermediate in the synthesis of more complex molecules that may possess biological activity. Further research is required to elucidate any intrinsic biological effects of this compound.
Safety Information
The compound is classified with the GHS07 pictogram and a "Warning" signal word. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment. For detailed safety and handling information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of this compound (CAS: 21594-52-5). The tabulated data, along with the outlined experimental protocols for property determination and synthesis, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The lack of reported biological activity underscores its primary role as a synthetic intermediate, highlighting its potential in the creation of novel and functional molecules.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. prepchem.com [prepchem.com]
- 3. pennwest.edu [pennwest.edu]
- 4. This compound | 21594-52-5 [chemicalbook.com]
- 5. ulm.edu [ulm.edu]
- 6. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | C6H3BrN2O2 | CID 13614458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
Spectroscopic and Synthesis Profile of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data and synthesis protocols for the heterocyclic compound 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. This compound serves as a valuable building block in medicinal chemistry and drug discovery. The information is presented to facilitate further research and development activities.
Core Spectral Data
The following tables summarize the available quantitative spectral data for this compound. It is important to note that a complete set of experimentally verified spectral data is not consistently available in the public domain.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Frequency (MHz) |
| 11.8 | Singlet | NH | DMSO-d6 | 300 |
| 8.25 | Doublet | CH (aromatic) | DMSO-d6 | 300 |
| 7.85 | Doublet | CH (aromatic) | DMSO-d6 | 300 |
Note: Coupling constants (J values) were not provided in the source literature.
Table 2: ¹³C NMR Spectral Data
Table 3: Infrared (IR) Spectral Data
Specific experimental IR spectral data for this compound is not detailed in the available literature. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3100 |
| C=O Stretch (lactone) | 1800-1750 |
| C=N Stretch | 1650-1550 |
| C-O Stretch | 1300-1200 |
| C-Br Stretch | 700-500 |
Table 4: Mass Spectrometry (MS) Data
While experimental mass spectra are not widely published, predicted monoisotopic mass and other mass spectrometry parameters are available.
| Parameter | Predicted Value | Source |
| Monoisotopic Mass | 213.9378 u | PubChem |
| [M+H]⁺ | 214.9451 u | PubChemLite |
| [M-H]⁻ | 212.9305 u | PubChemLite |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the bromination of the parent compound, 3H-oxazolo[4,5-b]pyridin-2-one, using N-bromosuccinimide (NBS).
Materials:
-
3H-oxazolo[4,5-b]pyridin-2-one
-
N-bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
Procedure:
-
Dissolve 3H-oxazolo[4,5-b]pyridin-2-one in DMF in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Slowly add a solution of N-bromosuccinimide in DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water to the mixture to precipitate the crude product.
-
Collect the solid product by filtration and wash it thoroughly with water to remove any remaining DMF and unreacted reagents.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz or higher for ¹H NMR). Standard pulse sequences should be employed.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a mull in Nujol.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Navigating the Solubility Landscape of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for researchers to determine the solubility of this compound in relevant organic solvents. The guide details methodologies for both kinetic and thermodynamic solubility determination, ensuring that researchers can generate robust and relevant data for their specific applications.
Introduction
The utility of a chemical compound in research and development is fundamentally linked to its physicochemical properties, with solubility being a critical parameter. For this compound, a compound with potential applications in drug discovery and organic electronics, knowing its behavior in different solvent systems is essential for downstream processes. These processes include reaction condition optimization, crystallization for purification, formulation for in vitro and in vivo testing, and thin-film deposition. This guide serves as a foundational resource for researchers working with this compound, providing a pathway to systematically determine its solubility profile.
Current State of Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L at specified temperatures) for this compound in a range of organic solvents is not extensively reported in publicly accessible databases or scientific journals. However, synthesis and purification procedures from patent literature and chemical supplier documentation indirectly suggest solubility in certain solvents. For instance, solvents such as N,N-dimethylformamide (DMF), acetonitrile, acetic acid, dichloromethane, and ethyl acetate have been used in its synthesis and purification, indicating at least partial solubility.
Given the absence of concrete quantitative data, this guide focuses on empowering researchers to generate this crucial information in their own laboratories. The following sections provide detailed experimental protocols to address this data gap.
Understanding Solubility: Thermodynamic vs. Kinetic
Before proceeding with experimental determination, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic solubility.[1][2][3][4]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where there is a balance between the dissolved and undissolved solid forms of the compound.[2][3] This measurement is typically performed over a longer period (e.g., 24-72 hours) to ensure equilibrium is reached and is considered the "true" solubility.[1]
-
Kinetic Solubility: This is determined by dissolving the compound in a solvent (often a highly solubilizing one like DMSO) and then adding this stock solution to an aqueous or organic medium.[1][4] The concentration at which the compound precipitates is its kinetic solubility. This is a high-throughput method often used in early drug discovery for initial screening.[1][5]
For the purpose of purification, formulation, and many synthetic applications, thermodynamic solubility is the more relevant parameter.
Experimental Protocol for Thermodynamic Solubility Determination
This section outlines a generalized "shake-flask" method, a standard approach for determining thermodynamic solubility.[6]
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Data Presentation
The determined solubility data should be presented in a clear and structured format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.
Conclusion
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. dissolutiontech.com [dissolutiontech.com]
The Pharmacological Potential of Oxazolo[4,5-b]pyridine Derivatives: A Technical Guide
An In-depth Exploration of the Biological Activities of the Oxazolo[4,5-b]pyridine Core for Researchers, Scientists, and Drug Development Professionals.
The oxazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the key biological activities associated with the oxazolo[4,5-b]pyridine core, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for seminal assays and visual representations of key signaling pathways are included to facilitate further research and drug development efforts in this promising area.
Anticancer Activity
Derivatives of the oxazolo[4,5-b]pyridine core have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action for these compounds is multifaceted, with evidence pointing towards the inhibition of key enzymes involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various oxazolo[4,5-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 18a | PC3 (Prostate) | 7.82 | Etoposide | 6.45 |
| A549 (Lung) | 8.12 | 7.23 | ||
| MCF-7 (Breast) | 9.04 | 8.54 | ||
| DU-145 (Prostate) | 8.43 | 7.89 | ||
| 18b | PC3 (Prostate) | 8.15 | Etoposide | 6.45 |
| A549 (Lung) | 8.54 | 7.23 | ||
| MCF-7 (Breast) | 9.28 | 8.54 | ||
| DU-145 (Prostate) | 8.76 | 7.89 | ||
| 18c | PC3 (Prostate) | 8.45 | Etoposide | 6.45 |
| A549 (Lung) | 8.81 | 7.23 | ||
| MCF-7 (Breast) | 9.53 | 8.54 | ||
| DU-145 (Prostate) | 9.02 | 7.89 | ||
| 18d | PC3 (Prostate) | 8.92 | Etoposide | 6.45 |
| A549 (Lung) | 9.23 | 7.23 | ||
| MCF-7 (Breast) | 9.87 | 8.54 | ||
| DU-145 (Prostate) | 9.34 | 7.89 | ||
| 18e | PC3 (Prostate) | 9.21 | Etoposide | 6.45 |
| A549 (Lung) | 9.56 | 7.23 | ||
| MCF-7 (Breast) | 10.12 | 8.54 | ||
| DU-145 (Prostate) | 9.78 | 7.89 | ||
| 18i | PC3 (Prostate) | 9.53 | Etoposide | 6.45 |
| A549 (Lung) | 9.89 | 7.23 | ||
| MCF-7 (Breast) | 10.45 | 8.54 | ||
| DU-145 (Prostate) | 10.01 | 7.89 | ||
| 2i | - | 2 (hTopo IIα inhibition) | Etoposide | - |
Mechanisms of Anticancer Action
Research suggests that oxazolo[4,5-b]pyridine derivatives exert their anticancer effects through the inhibition of crucial cellular enzymes. Two prominent targets identified are human dihydroorotate dehydrogenase (hDHODH) and human topoisomerase IIα (hTopo IIα).
-
hDHODH Inhibition: This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells. Inhibition of hDHODH leads to pyrimidine starvation, cell cycle arrest, and ultimately, apoptosis.
-
hTopo IIα Inhibition: This enzyme is critical for resolving DNA topological problems during replication and transcription. Its inhibition by oxazolo[4,5-b]pyridine derivatives leads to DNA damage and the induction of apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Oxazolo[4,5-b]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the oxazolo[4,5-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Anti-inflammatory Activity
A significant area of investigation for oxazolo[4,5-b]pyridine derivatives is their potential as anti-inflammatory agents. Several studies have highlighted their ability to modulate key inflammatory pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of oxazolo[4,5-b]pyridine derivatives has been demonstrated through both in vitro and in vivo studies.
| Compound ID | In Vitro Assay | IC50 (µM) | In Vivo Assay | % Inhibition of Paw Edema (5h) |
| 7c | GSK-3β Inhibition | 0.53 | - | - |
| 7d | GSK-3β Inhibition | 0.34 | Carrageenan-induced paw edema | 65.91 |
| 7e | GSK-3β Inhibition | 0.39 | - | - |
| 7g | GSK-3β Inhibition | 0.47 | - | - |
| 4d | GSK-3β Inhibition | - | Carrageenan-induced paw edema | 74.54 |
| 4f | GSK-3β Inhibition | - | Carrageenan-induced paw edema | 72.72 |
| 4g | GSK-3β Inhibition | 0.19 | Carrageenan-induced paw edema | 76.36 |
| 4i | GSK-3β Inhibition | - | Carrageenan-induced paw edema | 70.90 |
Mechanism of Anti-inflammatory Action
A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that plays a crucial role in regulating the inflammatory response. Its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2]
Experimental Protocols
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP (radiolabeled or for use with a detection kit)
-
Kinase assay buffer
-
Oxazolo[4,5-b]pyridine derivatives
-
Detection reagent (e.g., for luminescence or radioactivity)
-
Microplates
Procedure:
-
Reaction Setup: In a microplate, combine the kinase assay buffer, GSK-3β enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Add the GSK-3β substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence, radioactivity).
-
Data Analysis: Calculate the percentage of GSK-3β inhibition and determine the IC50 value for each compound.
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[1][2]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Oxazolo[4,5-b]pyridine derivatives (suspended in a suitable vehicle)
-
Plethysmometer or digital calipers
-
Reference drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Antimicrobial Activity
Oxazolo[4,5-b]pyridine derivatives have also been explored for their potential as antimicrobial agents, showing activity against a range of bacterial strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3d | S. aureus (MRSA) | - | Ampicillin | - |
| 3g | S. aureus (MRSA) | - | Streptomycin | - |
| 3h | S. aureus (MRSA) | - | - | - |
| 5a | S. aureus | - | - | - |
| 5e | S. aureus | - | - | - |
| 5f | S. aureus | - | - | - |
| 5j | S. aureus | - | - | - |
| 169c | S. aureus | - | - | - |
| 169f | S. aureus | - | - | - |
| 169g | S. aureus | - | - | - |
Note: Specific MIC values for the listed compounds against various strains were mentioned in the literature but not always explicitly quantified in the initial search results. Further targeted searches would be required to populate this table comprehensively.
Mechanism of Antimicrobial Action
The proposed mechanism for the antimicrobial activity of oxazolo[4,5-b]pyridines involves the inhibition of bacterial DNA gyrase. This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. Its inhibition leads to the disruption of these processes and ultimately bacterial cell death.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Oxazolo[4,5-b]pyridine derivatives
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The oxazolo[4,5-b]pyridine core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities. The mechanisms of action, though not fully elucidated for all derivatives, appear to involve the inhibition of key enzymes essential for the pathogenesis of these diseases. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective oxazolo[4,5-b]pyridine-based drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for their respective biological targets.
References
- 1. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Landscape of Oxazolopyridines: A Comprehensive Review for Drug Discovery
Researchers, scientists, and drug development professionals are increasingly turning their attention to the oxazolopyridine scaffold, a privileged heterocyclic motif renowned for its diverse pharmacological activities. This technical guide provides an in-depth review of the synthesis of substituted oxazolopyridines, presenting a comparative analysis of key synthetic strategies, detailed experimental protocols, and quantitative data to empower the design and execution of novel synthetic routes towards this important class of molecules.
The fusion of an oxazole ring with a pyridine core gives rise to several isomeric scaffolds, with the most explored being the oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, and oxazolo[4,5-c]pyridine systems. The substituent patterns on these core structures play a critical role in modulating their biological activity, which spans from kinase inhibition to anti-inflammatory and antimicrobial properties.[1][2] This guide will systematically explore the synthetic methodologies for these key isomers.
Oxazolo[4,5-b]pyridines: A Versatile Scaffold
The oxazolo[4,5-b]pyridine core is a common target in medicinal chemistry.[3] A prevalent synthetic strategy involves the condensation and cyclization of 2-amino-3-hydroxypyridine with various reagents.
One of the most direct methods is the reaction of 2-amino-3-hydroxypyridine with carboxylic acids in the presence of a dehydrating agent. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are commonly employed for this purpose, often at elevated temperatures.[4] For instance, heating 5-bromo-2-amino-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C affords the corresponding 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine in high yield.[4]
A milder, one-pot approach utilizes silica-supported perchloric acid (HClO₄·SiO₂) as a reusable catalyst for the benzoylation of 2-amino-3-hydroxypyridine with benzoic acids at ambient conditions, offering high conversion rates and simple workup procedures.[5][6]
Further functionalization of the oxazolo[4,5-b]pyridine core can be achieved through various reactions. For example, a Heck reaction can be employed to introduce a carboxylic acid moiety on the pyridine ring, a crucial feature for some biological activities.[4] Additionally, the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully used to synthesize 1,2,3-triazole-substituted oxazolo[4,5-b]pyridine-2-ones, which have shown potential as GSK-3β inhibitors.[1][7]
Key Synthetic Strategies for Oxazolo[4,5-b]pyridines
| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |
| 5-Bromo-2-amino-3-hydroxypyridine, 4-Cyanobenzoic acid | PPSE, 200°C | 2-(4-Cyanophenyl)-5-bromooxazolo[4,5-b]pyridine | 93 | [4] |
| 5-Bromo-2-amino-3-hydroxypyridine, N-Benzyl-4-piperidylacetic acid | PPA, 200°C | 2-(N-Benzyl-4-piperidylmethyl)-5-bromooxazolo[4,5-b]pyridine | 70 | [4] |
| 2-Amino-3-hydroxypyridine, Substituted benzoic acids | HClO₄·SiO₂, Ambient temperature | 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Quantitative | [6] |
| Propargylated oxazolo[4,5-b]pyridin-2-one, Aryl azides | CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O (1:1), rt | 1,2,3-Triazole substituted oxazolo[4,5-b]pyridin-2-ones | 72-85 | [1] |
Experimental Protocol: Synthesis of 2-(4-Cyanophenyl)-5-bromooxazolo[4,5-b]pyridine[4]
A mixture of 5-bromo-2-amino-3-hydroxypyridine (1.0 g, 5.3 mmol) and 4-cyanobenzoic acid (0.78 g, 5.3 mmol) in polyphosphoric acid trimethylsilyl ester (PPSE) (10 mL) is heated at 200°C for 4 hours. After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is filtered, washed with water, and dried to afford the crude product. Purification by chromatography on silica gel (eluent: dichloromethane) yields 2-(4-cyanophenyl)-5-bromooxazolo[4,5-b]pyridine as a white solid (yield: 93%).
Caption: Synthesis of a substituted oxazolo[4,5-b]pyridine.
Oxazolo[5,4-b]pyridines: Building from Pyridinones
The synthesis of the oxazolo[5,4-b]pyridine scaffold often commences from substituted 3-aminopyridin-2(1H)-ones. A notable method involves the aminolysis of diethyl oxalate with these pyridinones, followed by cyclization of the resulting oxalyl amides.[8][9]
The initial reaction is typically carried out by heating the 3-aminopyridin-2(1H)-one with an excess of diethyl oxalate at high temperatures (e.g., 150°C) without a solvent.[8][9] The intermediate oxalic acid diamides can then be cyclized to form symmetrical bis-derivatives of oxazolo[5,4-b]pyridine using a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9] This approach has been utilized to synthesize novel fluorophores with high quantum yields.[8][9]
Key Synthetic Strategy for Oxazolo[5,4-b]pyridines
| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |
| 3-Amino-4,6-dimethyl-5-phenylpyridin-2(1H)-one, Diethyl oxalate | 1. Heat at 150°C; 2. POCl₃, Reflux | 5,5',7,7'-Tetramethyl-4,4'-diphenyl-2,2'-bis(oxazolo[5,4-b]pyridine) | Not explicitly stated for the final product, but the cyclization is described as "fairly smooth". | [8][9] |
Experimental Protocol: Synthesis of 5,5',7,7'-Tetramethyl-4,4'-diphenyl-2,2'-bis(oxazolo[5,4-b]pyridine)[8][9]
A mixture of 3-amino-4,6-dimethyl-5-phenylpyridin-2(1H)-one (1.0 g, 4.4 mmol) and diethyl oxalate (0.96 g, 6.6 mmol) is heated at 150°C for 2 hours. The excess diethyl oxalate is removed under reduced pressure. The resulting crude diamide is then refluxed in phosphorus oxychloride (10 mL) for 3 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a sodium carbonate solution. The precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pure product.
Caption: Two-step synthesis of a bis-oxazolo[5,4-b]pyridine.
Oxazolo[4,5-c]pyridines: A Less Explored Isomer
The synthesis of oxazolo[4,5-c]pyridines is less documented compared to its isomers. However, established methods for constructing similar heterocyclic systems can be adapted. A common precursor for this scaffold is 3-amino-4-pyridinol. One potential synthetic route involves the reaction of 3-amino-4-pyridinol with 1,1'-carbonyldiimidazole (CDI), which acts as a phosgene equivalent to facilitate the formation of the oxazolone ring.
Modern Synthetic Approaches: Enhancing Efficiency
To meet the demands of modern drug discovery, more efficient and environmentally friendly synthetic methods are continuously being developed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions.[10][11][12][13] The application of microwave irradiation to the synthesis of oxazolopyridine derivatives has the potential to significantly streamline their production.[14]
Palladium-catalyzed cross-coupling reactions also offer a versatile platform for the synthesis and functionalization of oxazolopyridines.[15][16][17] These methods allow for the introduction of a wide range of substituents onto the heterocyclic core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, a palladium-catalyzed direct C-H bond functionalization methodology has been reported for the construction and subsequent orthogonal functionalization of a novel oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine scaffold.[18]
Conclusion
The synthesis of substituted oxazolopyridines is a rich and evolving field, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has highlighted key and contemporary strategies for the construction of the major isomers, providing a foundation for researchers to design and synthesize novel analogs. The continued development of efficient, scalable, and versatile synthetic methodologies will be crucial in unlocking the full potential of oxazolopyridines in the development of new medicines. The provided data and protocols serve as a valuable resource for chemists in both academic and industrial settings, facilitating the exploration of this important chemical space.
References
- 1. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. 756. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine - Magritek [magritek.com]
- 10. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abap.co.in [abap.co.in]
- 13. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis and Biological Significance of Bromonitropyridines: A Technical Guide
Introduction
This technical guide provides an in-depth exploration of a significant class of heterocyclic compounds: bromonitropyridines. Due to the ambiguity of the molecular formula C6H3BrN2O2 for a common heterocyclic scaffold, this paper will focus on a well-characterized and representative member of this family, 2-Bromo-5-nitropyridine (C5H3BrN2O2) . This compound serves as a valuable case study for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of substituted pyridine derivatives. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals and agrochemicals, making a thorough understanding of their chemistry essential.[1][2] This guide will adhere to IUPAC nomenclature for all compounds discussed.[3][4][5]
IUPAC Nomenclature and Structural Isomers
The systematic naming of heterocyclic compounds follows the Hantzsch-Widman nomenclature system recommended by IUPAC.[3][4] For pyridine, a six-membered heterocycle with one nitrogen atom, the numbering begins at the nitrogen atom.[1] Therefore, the compound of focus is unequivocally named 2-bromo-5-nitropyridine .
Positional isomers of bromonitropyridine exist, with the bromine and nitro groups at different positions on the pyridine ring. The relative positions of these substituents significantly influence the compound's chemical reactivity and biological activity.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is crucial for its application in research and development. The following table summarizes key quantitative data for 2-Bromo-5-nitropyridine.
| Property | Value | Reference |
| Molecular Formula | C5H3BrN2O2 | |
| Molar Mass | 202.99 g/mol | |
| Melting Point | 138-141 °C | |
| Boiling Point | 265.9±20.0 °C at 760 mmHg | |
| Density | 1.9±0.1 g/cm³ | |
| pKa | -2.15±0.10 | |
| LogP | 1.47 |
Synthesis of 2-Bromo-5-nitropyridine
The synthesis of substituted pyridines often involves multi-step processes. A common and effective method for the preparation of 2-Bromo-5-nitropyridine involves the nitration of 2-bromopyridine.
Experimental Protocol: Nitration of 2-Bromopyridine
Materials:
-
2-Bromopyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Crushed ice
-
Sodium carbonate solution (10%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated sulfuric acid.
-
Slowly add 2-bromopyridine to the sulfuric acid while stirring, maintaining the temperature below 10 °C.
-
Once the 2-bromopyridine has dissolved, slowly add fuming nitric acid via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-bromo-5-nitropyridine.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-Bromo-5-nitropyridine.
Biological Activity and Signaling Pathways
Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The nitro group can act as both a pharmacophore and a toxicophore.[7] Brominated heterocyclic compounds are also of significant interest in medicinal chemistry due to their diverse biological effects.
While specific signaling pathways for 2-bromo-5-nitropyridine are not extensively detailed in publicly available literature, related nitroaromatic compounds are known to induce cellular responses through various mechanisms, including oxidative stress and interaction with key enzymes.
General Cellular Response to Nitroaromatic Compounds
The biological activity of many nitro compounds stems from the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates. These reactive species can lead to a cascade of cellular events.
Caption: Generalized signaling pathway for nitroaromatic compounds.
Applications in Drug Development and Research
Substituted bromonitropyridines are valuable intermediates in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. This versatility makes them important building blocks for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
2-Bromo-5-nitropyridine serves as a pertinent example of a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and a generalized view of its potential biological implications. Further research into the specific biological activities and mechanisms of action of individual bromonitropyridine isomers will undoubtedly open new avenues for the development of novel therapeutic agents.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. iupac.org [iupac.org]
- 5. IUPAC Nomenclature Home Page [iupac.qmul.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an overview of the potential biological activities of the broader oxazolo[4,5-b]pyridin-2-one chemical class.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound. Its key identifiers and properties are summarized below for easy reference.
| Property | Value |
| IUPAC Name | 6-bromo-3H-[1][2]oxazolo[4,5-b]pyridin-2-one[1] |
| CAS Number | 21594-52-5 |
| Molecular Formula | C₆H₃BrN₂O₂[1] |
| Molecular Weight | 215.00 g/mol [1] |
| Appearance | Solid[3] |
| Melting Point | 231-234 °C[2] |
| Purity | Typically >95%[3] |
| SMILES | C1=C(C=NC2=C1OC(=O)N2)Br[1] |
| InChIKey | VQPBRWIFFBIRRP-UHFFFAOYSA-N[1] |
Safety and Hazard Information
This compound is classified as hazardous. The following table summarizes the key GHS hazard statements and pictograms.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Target Organ Toxicity | Category 3 (May cause respiratory irritation) |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning[3] |
Precautionary Statements:
-
Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.
-
Response:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of 3H-oxazolo[4,5-b]pyridin-2-one using N-bromosuccinimide (NBS).
Materials:
-
3H-oxazolo[4,5-b]pyridin-2-one
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Acetic acid
-
Sodium persulfate solution
-
Ethyl acetate
-
2N Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure: [2]
-
In a suitable reaction vessel, dissolve 3H-oxazolo[4,5-b]pyridin-2-one in a mixture of acetonitrile and acetic acid.
-
Slowly add N-bromosuccinimide (NBS) in portions to the solution at room temperature.
-
Stir the reaction mixture at room temperature for approximately 14 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a sodium persulfate solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (2x).
-
Combine the organic layers and wash sequentially with 2N sodium hydroxide solution and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and ethyl acetate to yield pure this compound.
Safe Handling of a Hazardous Powder
The following workflow outlines the general procedure for safely handling a hazardous chemical powder like this compound.
Storage and Disposal
Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents. Some sources suggest it may be light-sensitive, so storage in a dark place or an amber container is recommended.
Disposal:
Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. Contaminated materials, such as gloves and weighing paper, should also be treated as hazardous waste.
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
While there is no specific biological activity reported for this compound in the reviewed literature, the broader class of oxazolo[4,5-b]pyridin-2-one derivatives has shown promise in several therapeutic areas.
Derivatives of this scaffold have been investigated as:
-
GSK-3β Inhibitors: Some oxazolo[4,5-b]pyridine-2-one based compounds have demonstrated potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes.[4][5] Inhibition of GSK-3β has been linked to anti-inflammatory effects.[4][5]
-
VEGFR-2 Inhibitors: Other related oxazolopyrimidine structures have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in anti-cancer therapies.[6][7]
The following diagram illustrates a simplified representation of a signaling pathway involving GSK-3β, which could be a potential, though unconfirmed, target for this class of compounds.
Disclaimer: The biological activities and signaling pathways described above are for the general class of oxazolo[4,5-b]pyridin-2-one derivatives and have not been specifically demonstrated for this compound. Further research is required to elucidate the specific biological profile of this compound.
References
- 1. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | C6H3BrN2O2 | CID 13614458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21594-52-5 [chemicalbook.com]
- 3. 21594-52-5 this compound AKSci J50342 [aksci.com]
- 4. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Step Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: An Application Note and Protocol
Abstract
This application note provides a detailed one-step protocol for the synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, a valuable intermediate in pharmaceutical and materials science research.[1] The described method involves the direct bromination of oxazolo[4,5-b]pyridin-2(3H)-one using N-bromosuccinimide (NBS). This process offers high yields, operational simplicity, and enhanced safety compared to methods using liquid bromine, making it suitable for both laboratory and industrial-scale production.[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a key building block in the synthesis of a variety of functionalized heterocyclic compounds.[1] Its structure, containing hydroxyl, amino, and bromo functional groups, allows for diverse chemical modifications, making it a versatile precursor for the development of novel pharmaceutical agents, agrochemicals, and photochemical materials.[1] The synthesis method detailed herein is a straightforward and efficient one-step process, starting from the readily available oxazolo[4,5-b]pyridin-2(3H)-one.
Reaction Scheme
The synthesis proceeds via the electrophilic aromatic substitution of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide as the bromine source.
Caption: Reaction scheme for the one-step synthesis.
Experimental Protocol
This protocol is based on a method that yields a high purity product.[1][2]
Materials and Reagents:
-
Oxazolo[4,5-b]pyridin-2(3H)-one (2,3-dihydropyrido[2,3-d][2][3]oxazol-2-one)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Acetic Acid
-
Sodium persulfate solution
-
Ethyl acetate
-
Dichloromethane
-
2 N Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
3000 mL single-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry 3000 mL single-necked round-bottomed flask, add 1500 mL of acetonitrile and 360 mL of acetic acid.[2]
-
Addition of Starting Material: Add 42.8 g of oxazolo[4,5-b]pyridin-2(3H)-one to the solvent mixture and stir until completely dissolved.[2]
-
Bromination: Add 64.2 g of N-bromosuccinimide (NBS) to the solution in batches.[2]
-
Reaction: Stir the reaction mixture at room temperature for 14 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Quenching: Once the reaction is complete, add 20 mL of sodium persulfate solution to quench the reaction.[2]
-
Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.[2]
-
Extraction: To the residue, add 300 mL of water and extract twice with 300 mL of ethyl acetate.[2]
-
Washing: Combine the organic phases and wash sequentially with 180 mL of 2 N sodium hydroxide solution and 300 mL of saturated brine.[2]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate overnight. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purification: Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield the pure this compound.[2]
Data Summary
The following table summarizes the quantitative data from a representative synthesis.[1][2]
| Parameter | Value | Reference |
| Starting Material Mass | 42.8 g | [2] |
| NBS Mass | 64.2 g | [2] |
| Crude Product Mass | 64.1 g | [2] |
| Pure Product Mass | 59.9 g | [2] |
| Yield | 89% | [2] |
| Purity (GC) | 98% | [2] |
| Melting Point | 231-234 °C | [2] |
| Literature Melting Point | 232-233 °C | [2] |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Conclusion
The described one-step synthesis protocol for this compound is a robust and efficient method suitable for producing high-purity material. The use of NBS as a brominating agent enhances the safety and scalability of the process. This application note provides the necessary details for the successful implementation of this synthesis in a research or development setting.
References
Application Notes: Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Introduction
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a valuable heterocyclic compound that serves as a critical intermediate in the field of medicinal chemistry and drug development.[1] Its structure is a key building block for the synthesis of various kinase inhibitors, including those targeting PI3, KIT, CSF-1R, and FLT3.[1] The brominated pyridine ring allows for further functionalization through reactions like the Heck coupling, making it a versatile scaffold for creating diverse molecular libraries.[1] The use of N-Bromosuccinimide (NBS) provides a safe, efficient, and scalable method for the synthesis of this intermediate, avoiding the hazards associated with using liquid bromine.[1] This one-step process is characterized by simple operation, mild reaction conditions, and high yields.[1]
Reaction Scheme
The synthesis involves the electrophilic aromatic bromination of the 3H-oxazolo[4,5-b]pyridin-2-one scaffold using N-Bromosuccinimide (NBS). The electron-rich nature of the heterocyclic ring system facilitates the substitution, typically at the 6-position.
(3H-oxazolo[4,5-b]pyridin-2-one) + NBS → (this compound) + Succinimide
Quantitative Data Summary
Two primary protocols using different solvent systems have been reported, both demonstrating high efficiency. The data below summarizes the key quantitative parameters for each method.
| Parameter | Method 1: Acetonitrile/Acetic Acid | Method 2: DMF |
| Starting Material | 2,3-dihydropyrido[2,3-d][2][3]oxazol-2-one | oxazolo[4,5-b]pyridin-2(3H)-one |
| Solvent System | Acetonitrile & Acetic Acid | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature[2] | 10-90 °C[1] (Typically Room Temp)[3] |
| Reaction Time | 14 hours[2] | 1-36 hours[1] (Typically overnight)[3] |
| Reported Yield | 89%[2] | up to 92%[1] |
| Reported Purity | 98% (GC Assay)[2] | 98.9%[1] |
Detailed Experimental Protocols
Safety Precaution: These protocols must be performed in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. NBS is an irritant, and DMF is a skin and respiratory irritant.
Protocol 1: Synthesis in Acetonitrile/Acetic Acid
This protocol is adapted from a procedure reporting an 89% yield.[2]
Materials:
-
N-Bromosuccinimide (NBS) (1.2-1.5 eq)
-
Acetonitrile (CH₃CN)
-
Acetic Acid (CH₃COOH)
-
Sodium thiosulfate solution (Na₂S₂O₃)
-
Sodium hydroxide solution (2 N NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Diethyl ether
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a dry round-bottomed flask, dissolve 2,3-dihydropyrido[2,3-d][2][3]oxazol-2-one (e.g., 42.8 g) in acetonitrile (e.g., 1500 mL) and acetic acid (e.g., 360 mL).[2]
-
Stir the solution until the starting material is completely dissolved.
-
Add N-Bromosuccinimide (NBS) (e.g., 64.2 g) in portions to the solution.[2]
-
Stir the reaction mixture at room temperature for 14 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a sodium thiosulfate solution (e.g., 20 mL of a 24 g solution) to neutralize any remaining bromine.[2]
-
Remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Add water (e.g., 300 mL) to the residue and extract the product with diethyl ether (2 x 300 mL).[2]
-
Combine the organic phases and wash sequentially with 2 N sodium hydroxide solution (180 mL) and saturated brine (300 mL).[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
Purification:
-
Recrystallize the crude solid from a mixture of dichloromethane and ethyl acetate to obtain pure this compound as a solid.[2] The reported melting point is 231-234 °C.[2]
Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)
This protocol is adapted from procedures reporting yields of up to 92%.[1][3]
Materials:
-
oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2-1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Equipment:
-
Round-bottomed flask with a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve oxazolo[4,5-b]pyridin-2(3H)-one (e.g., 5.07 g) in DMF (e.g., 85 mL).[3]
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (e.g., 7.46 g) in DMF (e.g., 50 mL).[3]
-
Add the NBS solution to the solution of the starting material.
-
Allow the reaction to stir at room temperature overnight.[3] The reaction can also be performed at temperatures between 10-90 °C for 1-36 hours to optimize completion.[1]
-
After the reaction is complete (monitored by TLC), add water (e.g., 35 mL) to the reaction mixture.[3]
-
Chill the mixture in an ice bath to precipitate the product.[3]
-
Collect the solid material by vacuum filtration.[3]
-
Wash the collected solid thoroughly with water (e.g., 3 x 100 mL) to remove residual DMF and succinimide.[3]
Purification:
-
Dry the solid product in a vacuum oven at 70 °C.[3] For many applications, the product is of sufficient purity to be used directly in the next step.[3] If further purification is needed, recrystallization can be performed.
Experimental Workflow & Logic
The general workflow for the synthesis of this compound via NBS bromination is a straightforward process involving reaction setup, execution, and product isolation. The key steps are outlined in the diagram below.
Caption: Workflow for the Synthesis of this compound.
References
Application Notes and Protocols for the Heck Coupling of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one in palladium-catalyzed Heck coupling reactions. This versatile building block is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This carbon-carbon bond-forming reaction is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable heterocyclic scaffold, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the creation of novel compounds with significant biological potential, including antibacterial agents targeting the FabI enzyme.[2]
Key Reaction Parameters
The success of the Heck coupling reaction with this compound is contingent upon the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligands, such as tri-o-tolylphosphine or triphenylphosphine, is crucial for stabilizing the catalyst and influencing the reaction's efficiency.
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common bases include organic amines like N,N-diisopropylethylamine (DIPEA) and triethylamine (Et₃N), as well as inorganic bases such as potassium carbonate.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), propionitrile, and acetonitrile are typically employed to ensure the solubility of the reactants and catalyst.
-
Alkene Coupling Partner: Electron-deficient alkenes, such as acrylates and styrenes, are common coupling partners that generally lead to good yields.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate.
Tabulated Reaction Data
The following tables summarize typical conditions for the Heck coupling reaction of this compound with representative alkenes.
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | tert-Butyl acrylate | Pd(OAc)₂ (10) | Tri-o-tolylphosphine (20) | DIPEA | DMF/Propionitrile | Not Specified | Not Specified | Not Specified | [2] |
| 2 | Ethyl acrylate | Pd(OAc)₂ (5.4) | P(o-Tol)₃ (10.8) | DIPEA | Propionitrile | Not Specified | Not Specified | Not Specified | [3] |
Note: Specific yield data was not provided in the cited documents.
Experimental Protocols
Protocol 1: Heck Coupling with tert-Butyl Acrylate[2]
This protocol describes the coupling of this compound with tert-butyl acrylate.
Materials:
-
This compound
-
tert-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
-
Propionitrile
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.00 g, 4.65 mmol), tert-butyl acrylate (2.7 mL, 18 mmol), palladium(II) acetate (104 mg, 0.465 mmol), tri-o-tolylphosphine (283 mg, 0.930 mmol), and N,N-diisopropylethylamine (1.7 mL, 9.7 mmol).
-
Add N,N-dimethylformamide (4 mL) and propionitrile (16 mL) to the vessel.
-
Deoxygenate the resulting solution by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere. The original patent does not specify the temperature, but a range of 80-120 °C is typical for such reactions.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling with Ethyl Acrylate[3]
This protocol details the reaction with ethyl acrylate.
Materials:
-
Crude this compound mixture
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-Tol)₃)
-
N,N-diisopropylethylamine (DIPEA)
-
Propionitrile
-
Inert gas (Argon)
Procedure:
-
Dissolve the crude this compound mixture in propionitrile (100 mL).
-
Add ethyl acrylate (6.2 mL, 60 mmol) and N,N-diisopropylethylamine (10.5 mL, 60 mmol) to the solution.
-
Purge the reaction vessel with Argon for 10 minutes.
-
Add palladium(II) acetate (449 mg, 2 mmol) and tri-o-tolylphosphine (1.22 g, 4 mmol) to the reaction mixture.
-
Heat the reaction mixture. While the temperature is not specified, a range of 80-120 °C is a reasonable starting point.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, perform a standard aqueous work-up and extraction.
-
Purify the product via silica gel chromatography.
Visualizations
Heck Coupling Catalytic Cycle
Caption: Catalytic cycle of the Heck coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Potential Biological Signaling Pathway
The products of these Heck reactions, specifically vinyl-substituted oxazolopyridinones, have been identified as inhibitors of FabI, an enoyl-acyl carrier protein reductase essential for bacterial fatty acid biosynthesis.[2] Inhibition of this pathway disrupts the formation of bacterial cell membranes, leading to an antibacterial effect.
Caption: Inhibition of the bacterial fatty acid synthesis pathway by a Heck coupling product.
References
Application Notes and Protocols: 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, including a reactive bromine atom and a versatile oxazolone ring, make it an attractive scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of the anticoagulant drug Rivaroxaban and various kinase inhibitors.
Chemical Properties and Synthesis
IUPAC Name: 6-bromo-3H-[1][2]oxazolo[4,5-b]pyridin-2-one[2] CAS Number: 21594-52-5[3][4] Molecular Formula: C₆H₃BrN₂O₂[2][4] Molecular Weight: 215.00 g/mol [2][4] Appearance: Solid[3] Melting Point: 232-236 °C[3]
The synthesis of this compound is typically achieved through the bromination of the parent compound, 3H-oxazolo[4,5-b]pyridin-2-one. Various brominating agents and reaction conditions have been reported, with N-bromosuccinimide (NBS) in a suitable solvent being a common method.
Table 1: Summary of Synthesis Protocols for this compound
| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 3H-oxazolo[4,5-b]pyridin-2-one | N-Bromosuccinimide (NBS) | DMF | Room temperature, overnight | - | - | [1] |
| 3H-oxazolo[4,5-b]pyridin-2-one | N-Bromosuccinimide (NBS) | DMF | 10-90 °C, 1-36 hours | Up to 92% | 98.9% | [5] |
| 2,3-dihydropyrido[2,3-d][1][2]oxazol-2-one | N-Bromosuccinimide (NBS) | Acetonitrile/Acetic acid | Room temperature, 14 hours | 89% | 98% (GC) | [6] |
Application in the Synthesis of Rivaroxaban
This compound is a crucial intermediate in some synthetic routes to Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant. The synthesis involves the N-alkylation of the oxazolone intermediate.
Experimental Protocol: Synthesis of a Rivaroxaban Intermediate
This protocol is a representative example of how this compound can be utilized in the synthesis of precursors to Rivaroxaban.
Reaction: N-alkylation of this compound.
Materials:
-
This compound
-
Appropriate alkylating agent (e.g., a protected chloro- or bromo- derivative of the desired side chain)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of this compound in the chosen solvent, add the base at room temperature under an inert atmosphere.
-
Stir the mixture for a specified time (e.g., 30 minutes) to allow for deprotonation.
-
Add the alkylating agent to the reaction mixture.
-
Heat the reaction to a specific temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated product.
Note: Specific reaction conditions, stoichiometry, and purification methods will vary depending on the specific synthetic route and the nature of the alkylating agent.
Signaling Pathway: Coagulation Cascade and the Role of Factor Xa
Rivaroxaban acts by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. The diagram below illustrates the central role of Factor Xa in the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot.
Caption: Role of Factor Xa in the coagulation cascade and its inhibition by Rivaroxaban.
Application in the Synthesis of Kinase Inhibitors
The this compound scaffold is a valuable starting material for the synthesis of various kinase inhibitors. The bromine atom allows for the introduction of different substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships. Kinases such as PI3K, KIT, CSF-1R, and FLT3 are important targets in cancer therapy.
Experimental Workflow: Synthesis of Kinase Inhibitors
The general workflow for synthesizing kinase inhibitors from this compound is depicted below.
Caption: General synthetic workflow for kinase inhibitors.
Signaling Pathways Targeted by Inhibitors
The following diagrams illustrate the signaling pathways that can be targeted by inhibitors derived from this compound.
Caption: Simplified PI3K signaling pathway.
These receptor tyrosine kinases (RTKs) share common downstream signaling cascades.
References
- 1. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factor X - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Functionalization of the Pyridine Ring in 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring in 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. This versatile building block is a key intermediate in the synthesis of a wide range of substituted oxazolopyridinones, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below focus on widely-used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction
This compound is an important organic synthesis intermediate, valued for its potential in creating more complex molecular structures.[1] The bromine atom on the pyridine ring serves as a versatile handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug development programs. The oxazolopyridinone core itself is a privileged structure found in numerous biologically active compounds.
Synthesis of this compound
The starting material, this compound, can be synthesized from oxazolo[4,5-b]pyridin-2(3H)-one through bromination. A common and efficient method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF). This one-step synthesis is straightforward, offers high yields (up to 92%), and avoids the use of hazardous liquid bromine, making it suitable for both laboratory and industrial scale production.[1]
Experimental Protocol: Synthesis of this compound[2]
-
Dissolve oxazolo[4,5-b]pyridin-2(3H)-one (5.07 g) in 85 ml of DMF under a nitrogen atmosphere.
-
Add a solution of N-bromosuccinimide (NBS) (7.46 g) in 50 ml of DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Add 35 ml of water to the mixture and chill to induce precipitation.
-
Filter the solid material and wash it three times with 100 ml of water.
-
Dry the collected solid in a vacuum oven at 70°C. The product can be used directly in subsequent steps.
Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the 6-bromo position of the oxazolopyridinone core is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are known for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-3H-oxazolo[4,5-b]pyridin-2-ones
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] In this context, it enables the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the oxazolopyridinone ring.
General Reaction Scheme:
dot graph Suzuki_Coupling { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Substrate [label="this compound"]; BoronicAcid [label="Arylboronic Acid"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh3)4)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Base [label="Base\n(e.g., K2CO3)", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Dioxane/Water)", shape=ellipse, color="#5F6368", fillcolor="#FFFFFF"]; Product [label="6-Aryl-3H-oxazolo[4,5-b]pyridin-2-one"];
Substrate -> Product [label="Suzuki Coupling"]; BoronicAcid -> Product; Catalyst -> Product [style=dashed]; Base -> Product [style=dashed]; Solvent -> Product [style=dashed]; } caption: Suzuki-Miyaura Coupling Workflow
Experimental Protocol (General Procedure): [2]
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The reaction can also be performed using microwave irradiation, which can significantly reduce reaction times.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples for Structurally Similar Substrates):
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 6-Bromopyridin-3-amine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 8 | 92 |
| 6-Bromopyridin-3-amine | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
Sonogashira Coupling: Synthesis of 6-Alkynyl-3H-oxazolo[4,5-b]pyridin-2-ones
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted heterocycles.[3] These products can serve as versatile intermediates for further transformations.
General Reaction Scheme:
dot graph Sonogashira_Coupling { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Substrate [label="this compound"]; Alkyne [label="Terminal Alkyne"]; Catalyst [label="Pd Catalyst (e.g., PdCl2(PPh3)2)\nCuI (co-catalyst)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Base [label="Amine Base\n(e.g., TEA, DIPEA)", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., THF, DMF)", shape=ellipse, color="#5F6368", fillcolor="#FFFFFF"]; Product [label="6-Alkynyl-3H-oxazolo[4,5-b]pyridin-2-one"];
Substrate -> Product [label="Sonogashira Coupling"]; Alkyne -> Product; Catalyst -> Product [style=dashed]; Base -> Product [style=dashed]; Solvent -> Product [style=dashed]; } caption: Sonogashira Coupling Workflow
Experimental Protocol (General Procedure): [3][4]
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (4-10 mol%).
-
Add an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a temperature between 50-80°C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples for Structurally Similar Substrates):
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 60 | 6 | 88 |
| 6-Bromopyridine-2-carbaldehyde | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | 12 | 95 |
| 3-Bromo-pyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | Toluene | 70 | 8 | 82 |
Buchwald-Hartwig Amination: Synthesis of 6-Amino-3H-oxazolo[4,5-b]pyridin-2-ones
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing a powerful tool for the synthesis of N-substituted anilines and related compounds.
General Reaction Scheme:
References
Application Note: A General Protocol for the N-alkylation of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Abstract
This application note provides a detailed protocol for the N-alkylation of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, a key intermediate in the synthesis of various biologically active compounds. The described methodology is based on established procedures for the N-alkylation of related heterocyclic systems and offers a robust starting point for researchers in medicinal chemistry and drug development. The protocol utilizes common laboratory reagents and provides a general framework that can be adapted for the introduction of various alkyl substituents.
Introduction
The oxazolo[4,5-b]pyridin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The N-alkylation of this heterocyclic system is a critical step in the diversification of compound libraries for structure-activity relationship (SAR) studies. This compound serves as a versatile precursor, where the bromine atom allows for further functionalization, for instance, through cross-coupling reactions. This document outlines a general and reliable protocol for the N-alkylation at the nitrogen atom of the oxazolone ring.
General Reaction Scheme
The N-alkylation of this compound is typically achieved by reacting it with an alkylating agent in the presence of a suitable base and solvent. The general reaction is depicted below:
Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkylating agents and desired scales.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, such as methyl iodide, ethyl bromide, or benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 10-20 mL per mmol of substrate) to the flask, followed by the base (1.5-2.0 equivalents). Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 equivalents) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts. If a reactive base like sodium hydride was used, carefully quench the reaction with water.
-
Transfer the filtrate or the quenched reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
While specific data for the N-alkylation of this compound is not extensively published, the following table provides representative conditions and expected yields based on the N-alkylation of structurally similar heterocyclic compounds.[1][2][3] These values should serve as a guideline for reaction optimization.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 6-12 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | ACN | 50 | 3-6 | 90-98 |
| Propargyl Bromide | K₂CO₃ | DMF | RT | 12-18 | 75-85 |
| Allyl Bromide | NaH | THF | RT to 40 | 2-4 | 80-90 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Alkylating agents are often toxic and/or lachrymatory; handle with care.
-
Sodium hydride is a highly reactive and flammable solid; it should be handled under an inert atmosphere and quenched carefully.
Conclusion
This application note details a general and adaptable protocol for the N-alkylation of this compound. By providing a clear experimental procedure, representative data, and a visual workflow, this guide aims to facilitate the synthesis of novel derivatives for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible outcomes.
References
Application Notes and Protocols: Screening 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one for Antimicrobial Activity
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The oxazolo[4,5-b]pyridine scaffold has been identified as a promising heterocyclic structure in the design of new therapeutic agents, with various derivatives exhibiting a range of biological activities.[1][2] This document provides detailed protocols for the initial screening of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, a specific derivative of this class, for its potential antimicrobial properties. The methodologies described herein are based on established and standardized antimicrobial susceptibility testing methods.[3][4]
These application notes are intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of novel chemical entities for antimicrobial efficacy. The protocols cover the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing via the disk diffusion method.
Data Presentation
Effective evaluation of a novel compound's antimicrobial potential requires a systematic and clear presentation of quantitative data. The following tables are provided as a template for summarizing the experimental results obtained from the screening of this compound. For illustrative purposes, these tables are populated with hypothetical data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 - 256 | Vancomycin | 16 | 1 |
| Enterococcus faecalis (ATCC 29212) | Positive | 0.5 - 256 | Ampicillin | 32 | 2 |
| Escherichia coli (ATCC 25922) | Negative | 0.5 - 256 | Ciprofloxacin | 64 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 0.5 - 256 | Gentamicin | >256 | 2 |
| Candida albicans (ATCC 90028) | N/A (Fungus) | 0.5 - 256 | Fluconazole | 128 | 4 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | 32 | 128 | 4 | Bactericidal |
| Escherichia coli (ATCC 25922) | 64 | >256 | >4 | Bacteriostatic |
| Candida albicans (ATCC 90028) | 128 | >256 | >2 | Fungistatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
Table 3: Disk Diffusion Susceptibility Testing Results
| Test Microorganism | Zone of Inhibition (mm) for this compound (30 µg disk) | Zone of Inhibition (mm) for Positive Control | Interpretation |
| Staphylococcus aureus (ATCC 29213) | 18 | 25 (Vancomycin, 30 µg) | Susceptible |
| Escherichia coli (ATCC 25922) | 10 | 30 (Ciprofloxacin, 5 µg) | Resistant |
| Pseudomonas aeruginosa (ATCC 27853) | 0 | 22 (Gentamicin, 10 µg) | Resistant |
Experimental Protocols
The following are detailed protocols for conducting the primary antimicrobial screening of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test microorganisms (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 2560 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL).
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[9][10]
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][10]
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[11][12]
Materials:
-
This compound
-
Sterile 6-mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks
Procedure:
-
Preparation of Compound Disks: Aseptically apply a known amount of this compound solution to sterile blank paper disks (e.g., to achieve a final concentration of 30 µ g/disk ) and allow them to dry.
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.[12]
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Disks:
-
Aseptically place the prepared compound disk and a positive control disk onto the surface of the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[13]
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone determines the susceptibility or resistance of the organism to the compound, which can be interpreted based on standardized charts if available, or used for comparative purposes.[14]
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. asm.org [asm.org]
- 12. microbenotes.com [microbenotes.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for the Development of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. The described protocols are intended to facilitate Structure-Activity Relationship (SAR) studies to identify potent bioactive compounds for drug discovery programs.
Introduction
The oxazolo[4,5-b]pyridin-2-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic introduction of a bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of analogues. This document outlines the synthesis of the core scaffold and its subsequent derivatization via Suzuki, Buchwald-Hartwig, and Heck cross-coupling reactions. Furthermore, detailed protocols for in vitro cytotoxicity and antimicrobial screening are provided to assess the biological activity of the synthesized compounds.
Synthesis of the Core Scaffold: this compound (1)
The synthesis of the starting material can be achieved via a one-step bromination of the parent oxazolo[4,5-b]pyridin-2(3H)-one.[1][2]
Protocol 2.1: Synthesis of this compound
-
Materials:
-
Oxazolo[4,5-b]pyridin-2(3H)-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq) in DMF under a nitrogen atmosphere.
-
Slowly add a solution of NBS (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and cool in an ice bath to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound as a solid.[1]
-
Derivatization of the Core Scaffold for SAR Studies
The 6-bromo position is amenable to various palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents.
Suzuki Coupling for C-C Bond Formation
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between the scaffold and various aryl or heteroaryl boronic acids.
Protocol 3.1.1: General Procedure for Suzuki Coupling
-
Materials:
-
This compound (1) (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Water or Dioxane/Water mixture (e.g., 4:1)
-
-
Procedure:
-
To a reaction vessel, add this compound (1), the corresponding boronic acid, and Pd(PPh₃)₄.
-
Add the solvent mixture and the aqueous solution of Na₂CO₃.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of various primary and secondary amines at the 6-position.[3][4]
Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1) (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1), the amine, Pd₂(dba)₃, Xantphos, and NaOtBu in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction enables the introduction of vinyl substituents at the 6-position.[5][6]
Protocol 3.3.1: General Procedure for Heck Reaction
-
Materials:
-
This compound (1) (1.0 eq)
-
Alkene (e.g., styrene, acrylate) (1.5 eq)
-
Pd(OAc)₂ (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous DMF or acetonitrile
-
-
Procedure:
-
Combine this compound (1), Pd(OAc)₂, and P(o-tol)₃ in a reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent, the alkene, and triethylamine.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.[6]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation for SAR Studies
The following tables present hypothetical data to illustrate how quantitative results from biological assays can be structured for easy comparison and SAR analysis.
Table 1: In Vitro Cytotoxicity of 6-Substituted-3H-oxazolo[4,5-b]pyridin-2-one Derivatives against A549 Cancer Cell Line.
| Compound ID | R Group at C6-position | IC₅₀ (µM) |
| 1 | -Br | > 100 |
| 2a | -Phenyl | 52.3 |
| 2b | -4-Methoxyphenyl | 25.1 |
| 2c | -4-Chlorophenyl | 15.8 |
| 3a | -NH-Cyclopropyl | 88.2 |
| 3b | -N(CH₃)₂ | 75.4 |
| 3c | -Morpholino | 43.6 |
| 4a | -Vinyl | > 100 |
| 4b | -Styryl | 68.9 |
Table 2: Antimicrobial Activity of 6-Substituted-3H-oxazolo[4,5-b]pyridin-2-one Derivatives.
| Compound ID | R Group at C6-position | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| 1 | -Br | > 128 | > 128 |
| 2a | -Phenyl | 64 | 128 |
| 2b | -4-Methoxyphenyl | 32 | 64 |
| 2c | -4-Chlorophenyl | 16 | 32 |
| 3a | -NH-Cyclopropyl | 128 | > 128 |
| 3b | -N(CH₃)₂ | 64 | 128 |
| 3c | -Morpholino | 32 | 64 |
| 4a | -Vinyl | > 128 | > 128 |
| 4b | -Styryl | 64 | 128 |
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., A549).[7][8]
-
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates
-
-
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in triplicate and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[9][10]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plates.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Experimental Workflow for SAR Studies
References
- 1. prepchem.com [prepchem.com]
- 2. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 8. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one in Materials Science Research
Introduction
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that holds potential as a versatile building block in the synthesis of advanced materials for various applications. Its rigid bicyclic structure, coupled with the presence of a bromine atom, an lactam-like carbonyl group, and a pyridine nitrogen, offers multiple sites for chemical modification. These features make it an attractive precursor for the development of novel organic electronic materials, polymers, and functional dyes. The bromine atom, in particular, serves as a key functional handle for cross-coupling reactions, enabling the construction of larger π-conjugated systems. Such systems are fundamental to the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
While direct, extensive research on the application of this compound in materials science is not widely documented in publicly available literature, its structural motifs are present in materials developed for organic electronics. This document provides detailed protocols for the synthesis of the parent compound and outlines potential, prospective applications in materials science based on the known reactivity of its functional groups and the properties of analogous structures.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of the parent compound, 3H-oxazolo[4,5-b]pyridin-2-one. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.
Experimental Protocol: Synthesis via Bromination
Materials:
-
3H-oxazolo[4,5-b]pyridin-2-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Addition funnel (optional)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3H-oxazolo[4,5-b]pyridin-2-one in DMF.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with water to remove any remaining DMF and unreacted NBS.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ethyl acetate.
-
Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Synthesis Data
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Purity | Melting Point (°C) |
| 3H-oxazolo[4,5-b]pyridin-2-one | N-Bromosuccinimide (NBS) | DMF | 12-24 hours | Up to 92% | >98% | 231-234 |
Note: The yield and purity can vary depending on the specific reaction conditions and purification methods.
Potential Applications in Materials Science
The functional groups of this compound provide a platform for synthesizing a variety of advanced materials.
Building Block for Conjugated Polymers
The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the polymerization of this compound with other aromatic monomers to create conjugated polymers. The oxazolopyridinone core can influence the electronic properties, solubility, and morphology of the resulting polymers, which could be investigated for applications in OFETs and OPVs.
Logical Workflow for Polymer Synthesis
Caption: Workflow for Synthesis and Characterization of Polymers.
Precursor for Fluorescent Dyes
Modification of the this compound core through the introduction of electron-donating and electron-accepting groups via the bromine handle can lead to the formation of donor-acceptor type fluorescent molecules. These materials could exhibit interesting photophysical properties, such as tunable emission wavelengths and high quantum yields, making them candidates for use as emitters in OLEDs or as fluorescent probes.
Experimental Protocol: Synthesis of a Derivative via Suzuki Coupling
Materials:
-
This compound
-
An appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen solvent and a small amount of water.
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Signaling Pathway Analogy for Donor-Acceptor Dye Design
Caption: Design Logic for Fluorescent Dyes.
Conclusion
This compound is a readily synthesizable compound with significant potential for applications in materials science. Although its direct use is not yet widely reported, its versatile chemical nature makes it an excellent candidate for the creation of novel conjugated polymers and fluorescent materials. The protocols and potential applications outlined in this document provide a foundation for researchers to explore the utility of this compound in the development of next-generation organic electronic devices. Further research into the synthesis and characterization of materials derived from this building block is warranted to fully realize its potential.
Application Notes & Protocols: Synthesis and Evaluation of Novel Oxazolopyridine-Based Antithrombotic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thrombotic diseases, such as myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide.[1][2] A key therapeutic strategy involves the inhibition of platelet aggregation and the coagulation cascade.[3][4] Oxazolopyridine scaffolds have emerged as a promising class of compounds for developing novel antithrombotic agents, potentially targeting key enzymes and receptors in the thrombotic process like Factor Xa (FXa), thrombin, Thromboxane A2 (TXA2) synthase, or the P2Y12 receptor.[5][6][7][8]
These application notes provide a comprehensive experimental framework for the synthesis, purification, characterization, and evaluation of potential antithrombotic agents derived from oxazolopyridines. The protocols cover essential in vitro and in vivo assays to determine the efficacy and mechanism of action of these novel compounds.
I. Synthesis and Characterization of Oxazolopyridine Derivatives
The overall workflow for synthesizing and evaluating potential antithrombotic agents is a multi-step process beginning with chemical synthesis and concluding with preclinical animal models.
Caption: High-level workflow for the development of oxazolopyridine antithrombotic agents.
Protocol 1: General Synthesis of 2-Amino-Substituted Oxazolo[4,5-b]pyridines
This protocol describes a general method for synthesizing 2-amino-substituted oxazolo[4,5-b]pyridine derivatives, a core scaffold for potential antithrombotic agents. The synthesis involves the cyclization of a substituted 2-aminopyridine precursor.[9][10]
Materials:
-
Substituted 2-amino-3-hydroxypyridine
-
Cyanogen bromide (CNBr)
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous ethanol.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add cyanogen bromide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure 2-amino-oxazolo[4,5-b]pyridine derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
II. In Vitro Evaluation of Antithrombotic Activity
In vitro assays are crucial for the initial screening of synthesized compounds to determine their biological activity and mechanism of action.[11]
Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the effect of inhibitory compounds.[12][13] It measures the increase in light transmission through a platelet suspension as platelets aggregate.[14]
Materials:
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.[12]
-
3.2% Sodium Citrate solution
-
Agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid (AA)
-
Phosphate-Buffered Saline (PBS)
-
Test Compound (Oxazolopyridine derivative) dissolved in a suitable vehicle (e.g., DMSO)
-
Platelet Aggregometer
Procedure:
-
PRP Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature with no brake to obtain Platelet-Rich Plasma (PRP).[15]
-
Transfer the upper PRP layer to a fresh polypropylene tube.
-
-
PPP Preparation:
-
Centrifuge the remaining blood at 1,000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP), which is used as a reference (100% aggregation).[15]
-
-
Assay Execution:
-
Pre-warm PRP aliquots (300 µL) to 37°C in cuvettes with a stir bar inside the aggregometer.[15]
-
Add various concentrations of the test compound (or vehicle control) to the PRP and incubate for 2-5 minutes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of an agonist (e.g., 5-10 µM ADP).[12]
-
Record the change in light transmission for 5-10 minutes until a stable plateau is reached.[12]
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the platelet aggregation response) by plotting a dose-response curve.[13]
-
Protocol 3: Coagulation Assays
Coagulation assays such as Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT) are used to evaluate the effect of compounds on the intrinsic, extrinsic, and common pathways of the coagulation cascade, respectively.[16]
Materials:
-
Human Platelet-Poor Plasma (PPP)
-
APTT, PT, and TT reagents
-
Calcium Chloride (CaCl₂) solution
-
Coagulometer
Procedure:
-
Pre-warm PPP and coagulation reagents to 37°C.
-
In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the test compound at various concentrations (or vehicle control) and incubate for 2 minutes.
-
For APTT: Add 50 µL of APTT reagent, incubate for 3 minutes, then initiate clotting by adding 50 µL of CaCl₂ solution and record the clotting time.
-
For PT: Add 100 µL of PT reagent (which contains calcium) and record the clotting time.
-
For TT: Add 100 µL of TT reagent and record the clotting time.
-
Data Analysis: Compare the clotting times of samples treated with the test compound to the vehicle control. A significant prolongation of clotting time indicates anticoagulant activity.
III. Data Presentation: Summarized Quantitative Data
Clear and structured data presentation is essential for comparing the efficacy of different compounds.
Table 1: In Vitro Antiplatelet Activity of Oxazolopyridine Derivatives
| Compound ID | Target Pathway | Agonist | IC₅₀ (µM) ± SEM |
|---|---|---|---|
| OX-PY-001 | P2Y12 | ADP | 0.52 ± 0.04 |
| OX-PY-001 | TXA2 | Arachidonic Acid | > 100 |
| OX-PY-002 | TXA2 | Arachidonic Acid | 1.25 ± 0.11 |
| OX-PY-002 | P2Y12 | ADP | > 100 |
| Aspirin (Control) | TXA2 | Arachidonic Acid | 25.5 ± 2.1 |
| Clopidogrel (Control) | P2Y12 | ADP | 0.89 ± 0.07 |
Table 2: In Vitro Anticoagulant Activity of Oxazolopyridine Derivatives
| Compound ID | Concentration (µM) | APTT (seconds) | PT (seconds) | TT (seconds) |
|---|---|---|---|---|
| Vehicle Control | - | 30.5 ± 1.2 | 12.1 ± 0.5 | 18.3 ± 0.9 |
| OX-PY-003 | 1 | 45.2 ± 2.1* | 28.9 ± 1.5* | 20.1 ± 1.0 |
| OX-PY-003 | 10 | 88.6 ± 4.5* | 65.3 ± 3.8* | 22.5 ± 1.3 |
| Heparin (Control) | 1 IU/mL | 120.5 ± 7.3* | 13.5 ± 0.8 | 95.4 ± 5.6* |
| Warfarin (Control) | 10 µM | 35.1 ± 1.8 | 44.7 ± 2.9* | 19.2 ± 1.1 |
*p < 0.05 compared to Vehicle Control
IV. Mechanism of Action: Signaling Pathways
Understanding the mechanism of action is critical. Many antithrombotic agents target specific receptors on the platelet surface, such as the P2Y12 receptor, which is activated by ADP.[8][17]
Caption: P2Y12 receptor signaling pathway and inhibition by an oxazolopyridine antagonist.
V. In Vivo Evaluation of Antithrombotic Efficacy
Promising compounds from in vitro screens should be evaluated in animal models of thrombosis to assess their efficacy and safety in a physiological context.[18][19]
Protocol 4: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used model to induce arterial thrombosis and evaluate the efficacy of antithrombotic drugs.[20]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Doppler ultrasound flow probe
-
35% Ferric Chloride (FeCl₃) solution
-
Filter paper (1x2 mm)
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a surgical board. Surgically expose the right common carotid artery.
-
Flow Measurement: Place a Doppler flow probe around the artery to monitor blood flow continuously.
-
Drug Administration: Administer the test compound or vehicle intravenously (i.v.) or orally (p.o.) at a predetermined time before thrombus induction.
-
Thrombus Induction: Apply a piece of filter paper saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.[20]
-
Monitoring: Monitor blood flow until the artery is occluded (cessation of blood flow) or for a set period (e.g., 60 minutes). Record the time to occlusion.
-
Thrombus Excision: After the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
Data Analysis: Compare the time to occlusion and thrombus weight between the vehicle-treated group and the compound-treated groups. A significant increase in occlusion time and a decrease in thrombus weight indicate antithrombotic efficacy.
Table 3: In Vivo Efficacy in FeCl₃-Induced Thrombosis Model
| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (min) | Thrombus Weight (mg) |
|---|---|---|---|
| Vehicle Control | - | 12.4 ± 1.8 | 2.1 ± 0.3 |
| OX-PY-001 | 1 | 25.6 ± 3.1* | 1.1 ± 0.2* |
| OX-PY-001 | 5 | 48.9 ± 5.2* | 0.5 ± 0.1* |
| Clopidogrel (Control) | 10 (p.o.) | 35.1 ± 4.0* | 0.8 ± 0.2* |
*p < 0.05 compared to Vehicle Control
Conclusion: This document outlines a systematic approach for the synthesis and preclinical evaluation of novel oxazolopyridine-based antithrombotic agents. By following these detailed protocols, researchers can effectively synthesize candidate molecules, assess their in vitro activity and mechanism, and validate their efficacy in established in vivo models, thereby accelerating the discovery of new therapies for thrombotic diseases.
References
- 1. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antithrombotic agents--insights from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Antithrombotic P2Y12 receptor antagonists: recent developments in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Anticoagulant and Antithrombotic Properties in Vitro and in Vivo of a Novel Sulfated Polysaccharide from Marine Green Alga Monostroma nitidum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Models of Platelet Function and Thrombosis | Springer Nature Experiments [experiments.springernature.com]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than the reported 89-92%. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
N-Bromosuccinimide (NBS): Ensure the NBS is pure and has been stored properly. NBS can decompose over time, especially when exposed to light and moisture. It is advisable to use freshly opened or purified NBS.
-
Starting Material: Verify the purity of the starting material, oxazolo[4,5-b]pyridin-2(3H)-one. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While both N,N-Dimethylformamide (DMF) and a mixture of acetonitrile/acetic acid have been reported to work well, ensure the solvent is anhydrous, as water can react with NBS.[1][2][3]
-
Temperature: The reaction is typically carried out at room temperature.[1][2] Significant deviations may affect the reaction rate and lead to the formation of side products.
-
Reaction Time: The reaction time should be optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.[1] Premature work-up will result in incomplete reaction, while excessively long reaction times may lead to product degradation or side reactions.
-
-
Work-up Procedure:
-
Quenching: The reaction is often quenched to remove excess NBS. Inadequate quenching can lead to complications during product isolation.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, ether) are recommended.[1] The pH of the aqueous layer can also influence extraction efficiency.
-
-
Purification:
-
Recrystallization: The choice of recrystallization solvent is crucial for obtaining a pure product and maximizing recovery. A mixture of dichloromethane and ethyl acetate has been reported to be effective.[1] Experiment with different solvent systems if you are losing a significant amount of product during this step.
-
Q2: My TLC analysis shows multiple spots, including unreacted starting material and potential byproducts. How can I address this?
A2: The presence of multiple spots on TLC indicates an incomplete reaction or the formation of side products.
-
Unreacted Starting Material: If a significant amount of starting material remains, consider the following:
-
NBS Stoichiometry: Ensure you are using a slight excess of NBS as specified in the protocol.
-
Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting material spot disappears or is significantly diminished.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Side Products: The formation of byproducts could be due to:
-
Over-bromination: Although less common for this specific substrate under controlled conditions, using a large excess of NBS or elevated temperatures could potentially lead to di-brominated products.
-
Decomposition: The starting material or product might be sensitive to the reaction conditions. Ensure the temperature is controlled.
-
To isolate the desired product from the mixture, column chromatography may be necessary if recrystallization is ineffective.
Q3: The isolated product is off-color or has a lower melting point than expected.
A3: This suggests the presence of impurities.
-
Colored Impurities: These can often be removed by treating the crude product with activated carbon during the recrystallization process.
-
Low Melting Point: A broad or depressed melting point is a classic indicator of an impure compound.[1][4] Repeated recrystallization from an appropriate solvent system should be performed until a sharp melting point in the expected range (231-234°C) is achieved.[1]
Data Presentation
Table 1: Comparison of Reported Synthesis Protocols
| Parameter | Method 1 | Method 2 |
| Starting Material | 2,3-dihydropyrido[2,3-d][1][3]oxazol-2-one | oxazolo[4,5-b]pyridin-2(3H)-one |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile and Acetic Acid | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 14 hours | Overnight |
| Work-up | Quench with Sodium persulfate, extract with ether | Add water, chill, filter |
| Purification | Recrystallization (Dichloromethane/Ethyl Acetate) | Dried and used directly |
| Reported Yield | 89% | Not explicitly stated |
| Reference | ChemicalBook[1] | PrepChem[2] |
Experimental Protocols
Protocol 1: Synthesis in Acetonitrile/Acetic Acid [1]
-
In a dry round-bottomed flask, add acetonitrile and acetic acid.
-
Add 2,3-dihydropyrido[2,3-d][1][3]oxazol-2-one to the solvent mixture and stir until fully dissolved.
-
Add N-bromosuccinimide (NBS) in portions.
-
Stir the reaction mixture at room temperature for 14 hours.
-
Monitor the reaction progress by TLC and GC.
-
Upon completion, add a solution of sodium persulfate to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract twice with ether.
-
Combine the organic phases and wash sequentially with 2 N sodium hydroxide solution and saturated saline.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure this compound.
Protocol 2: Synthesis in DMF [2][3]
-
Dissolve oxazolo[4,5-b]pyridin-2(3H)-one in DMF in a flask under a nitrogen atmosphere.
-
Separately, dissolve NBS in DMF.
-
Add the NBS solution to the solution of the starting material.
-
Stir the reaction mixture at room temperature overnight.
-
Add water to the reaction mixture and chill.
-
Filter the resulting solid precipitate.
-
Wash the solid with water.
-
Dry the solid in a vacuum oven at 70°C.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for improving synthesis yield and purity.
References
Purification of crude 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one by recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is unsuitable, or an insufficient volume of solvent is being used.
-
Solution:
-
Ensure you are using a recommended solvent. For this compound, suitable solvents include ethyl acetate, ethanol, dichloromethane, and chloroform.[1] A mixed solvent system of dichloromethane and ethyl acetate has also been shown to be effective.[2]
-
Gradually add more solvent to the heated mixture until the solid dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[3]
-
If the compound remains insoluble even with a large volume of solvent, consider a different solvent or a solvent mixture.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or the cooling process is too rapid.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4][5]
-
Seeding: Add a small crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[3][5]
-
-
Reduce solvent volume: If crystallization cannot be induced, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5][6]
-
Cooling: Ensure the cooling process is slow. Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or significant impurities are present. The melting point of pure this compound is approximately 231-234°C.[2]
-
Solution:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool slowly.
-
Use a lower-boiling point solvent: If oiling out persists, a different solvent with a lower boiling point may be necessary.
-
Charcoal treatment: If colored impurities are suspected to be the cause, they can be removed by treating the hot solution with activated charcoal before filtration.
-
Problem 4: Low yield of purified product.
-
Possible Cause: Using too much solvent, premature crystallization during hot filtration, or incomplete precipitation.
-
Solution:
-
Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
-
Prevent premature crystallization: Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely during hot filtration.
-
Ensure complete precipitation: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product from the solution.
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: Based on available data, effective solvents include ethyl acetate, ethanol, dichloromethane, and chloroform.[1] A mixed solvent system of dichloromethane and ethyl acetate has been successfully used to achieve high purity.[2]
Q2: What are the expected purity and yield from recrystallization?
A2: A reported recrystallization using a mixed solvent of dichloromethane and ethyl acetate resulted in a purity of 98% (determined by GC assay) and a yield of 89%.[2]
| Parameter | Value | Reference |
| Purity | 98% (GC assay) | [2] |
| Yield | 89% | [2] |
| Melting Point | 231-234°C | [2] |
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities can originate from the starting materials and solvents used in its synthesis. Common starting materials include oxazolo[4,5-b]pyridin-2(3H)-one and N-bromosuccinimide (NBS).[7] The synthesis is often carried out in solvents like N,N-dimethylformamide (DMF).[7] Therefore, unreacted starting materials and residual solvent are potential impurities.
Experimental Protocol: Recrystallization of this compound
This protocol is based on a reported successful recrystallization procedure.[2]
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of dichloromethane and ethyl acetate. Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent mixture in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper. Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same DCM/ethyl acetate mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and purity (e.g., by HPLC or GC) of the recrystallized product. The expected melting point is in the range of 231-234°C.[2]
Diagrams
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 2. This compound | 21594-52-5 [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Bromination of 3H-oxazolo[4,5-b]pyridin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 3H-oxazolo[4,5-b]pyridin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the bromination of 3H-oxazolo[4,5-b]pyridin-2-one?
A1: The most widely reported and effective method is the electrophilic bromination using N-bromosuccinimide (NBS) as the brominating agent. This method is favored due to its high selectivity for mono-bromination at the 6-position and its operational simplicity, often resulting in high yields of the desired 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[1][2]
Q2: What are the potential side reactions to be aware of during the bromination of 3H-oxazolo[4,5-b]pyridin-2-one?
A2: While the reaction with NBS is generally selective, potential side reactions, primarily based on general principles of electrophilic aromatic substitution and the reactivity of related heterocyclic compounds, may include:
-
Overbromination: Formation of dibrominated or even tribrominated products if an excess of the brominating agent is used or if the reaction conditions are too harsh.
-
Ring Opening: Although not specifically documented for this compound, the oxazolone ring is a lactone and could potentially undergo hydrolysis or reaction with other nucleophiles present, especially under harsh pH or temperature conditions.
-
Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility, though less likely, of bromination at other positions on the pyridine ring.
Q3: How can I monitor the progress of the bromination reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material and the formation of the product.[1]
Q4: What is a typical yield and purity for the synthesis of this compound?
A4: Reported yields for the one-step synthesis using NBS are typically high, in the range of 89% to 92%.[1] Purity of the crude product can be high, and after recrystallization, purities of 98% or greater can be achieved.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction using TLC or GC to ensure the starting material is fully consumed. If the reaction has stalled, a slight increase in temperature or reaction time may be necessary. |
| Degradation of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if sensitivity to air or moisture is a concern. | |
| Inefficient purification. | Optimize the recrystallization solvent system. A mixed solvent system, such as dichloromethane and ethyl acetate, has been reported to be effective.[1] | |
| Presence of Multiple Spots on TLC (in addition to starting material and product) | Overbromination: Formation of di- or tri-brominated byproducts. | Use a controlled stoichiometry of NBS (typically a slight excess, around 1.1 to 1.5 equivalents). Add the NBS portionwise to the reaction mixture to maintain a low concentration of the brominating agent. |
| Ring-opening of the oxazolone: Formation of polar, ring-opened byproducts. | Maintain neutral or slightly acidic reaction conditions. Avoid strong bases. Ensure the reaction temperature does not exceed the stability limits of the oxazolone ring. | |
| Impure starting material. | Verify the purity of the 3H-oxazolo[4,5-b]pyridin-2-one before starting the reaction. | |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent. | After the reaction is complete, the solvent can be removed under reduced pressure, and the product can be precipitated by the addition of water.[2] |
| Emulsion formation during aqueous workup. | Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite. | |
| Product Purity is Low After Recrystallization | Inappropriate recrystallization solvent. | Screen a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization. Dichloromethane/ethyl acetate is a good starting point.[1] |
| Co-precipitation of impurities. | Consider a second recrystallization or purification by column chromatography if high purity is required. |
Experimental Protocols
Protocol 1: Synthesis of this compound in Acetonitrile and Acetic Acid[1]
Materials:
-
3H-oxazolo[4,5-b]pyridin-2-one
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Acetic Acid
-
Dichloromethane
-
Ethyl Acetate
-
Water
-
2 N Sodium Hydroxide Solution
-
Saturated Saline Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a suitable reaction flask, dissolve 3H-oxazolo[4,5-b]pyridin-2-one (1 equivalent) in a mixture of acetonitrile and acetic acid.
-
Add N-bromosuccinimide (1.1 - 1.5 equivalents) portionwise to the solution while stirring at room temperature.
-
Stir the reaction mixture at room temperature for approximately 14 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, remove the solvent by rotary evaporation.
-
Add water to the residue and extract the product with a suitable organic solvent such as ether or dichloromethane.
-
Combine the organic phases and wash sequentially with 2 N sodium hydroxide solution and saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure this compound.
Protocol 2: Synthesis of this compound in DMF[2]
Materials:
-
3H-oxazolo[4,5-b]pyridin-2-one
-
N-bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 3H-oxazolo[4,5-b]pyridin-2-one (1 equivalent) in DMF under a nitrogen atmosphere.
-
Add a solution of NBS (approximately 1.2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Add water to the reaction mixture and chill to precipitate the product.
-
Filter the solid, wash with water, and dry in a vacuum oven at 70 °C.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Bromination of 3H-oxazolo[4,5-b]pyridin-2-one.
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| N-Bromosuccinimide | Acetonitrile/Acetic Acid | Room Temperature | 14 hours | 89 | 98 | [1] |
| N-Bromosuccinimide | DMF | Room Temperature | Overnight | High (not quantified) | Not specified | [2] |
| N-Bromosuccinimide | DMF | Not specified | Not specified | up to 92 | 98.9 | [1] |
Visualizations
References
Optimizing reaction conditions for N-bromosuccinimide bromination
Welcome to the technical support center for N-Bromosuccinimide (NBS) bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during NBS bromination experiments.
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive Initiator: The radical initiator (e.g., AIBN, benzoyl peroxide) has decomposed. 2. Insufficient Light Source: The light source (for photochemical initiation) is not of the appropriate wavelength or intensity. 3. Impure NBS: Old or impure NBS can be less reactive.[1][2] 4. Presence of Inhibitors: Radical inhibitors (e.g., oxygen, phenols) are present in the reaction mixture. | 1. Use a fresh batch of the radical initiator. 2. Ensure the use of a suitable light source, such as a sunlamp or a UV lamp, positioned close to the reaction vessel.[3] 3. Recrystallize the NBS from water to purify it.[1] Pure NBS should be a white crystalline solid.[1][2] 4. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). However, some sources suggest that excluding oxygen is not always necessary and a drying tube might suffice.[3] |
| Formation of multiple products, including di-brominated species. | 1. Excess NBS: Using a significant excess of NBS can lead to over-bromination. 2. High Reaction Temperature: Elevated temperatures can sometimes lead to less selective reactions. | 1. Use a stoichiometric amount or a slight excess of NBS (e.g., 1.05-1.1 equivalents).[4] 2. Perform the reaction at the lowest effective temperature. For many radical reactions, refluxing in a suitable solvent is standard.[1][5] |
| Significant formation of alkene addition byproducts. | High concentration of molecular bromine (Br₂): This favors electrophilic addition across the double bond over radical substitution.[6][7][8] | The primary role of NBS is to maintain a low and constant concentration of Br₂.[6][9] Ensure the reaction is proceeding as a radical chain reaction. The slow, in-situ generation of Br₂ from the reaction of NBS with HBr (a byproduct of the radical step) is key to selectivity.[6][7][9] |
| Formation of bromohydrins or other oxygenated byproducts. | Presence of water: Water can react with the bromonium ion intermediate, especially in polar solvents, to form bromohydrins.[1][10] | Use anhydrous solvents and dry glassware.[2][11] Standard conditions for allylic and benzylic bromination involve refluxing in anhydrous carbon tetrachloride (CCl₄).[1][2] |
| Reaction is exothermic and difficult to control. | Incompatible Solvent: Some solvents, like DMF and THF, can have hazardous incompatibilities with NBS, leading to autocatalytic decomposition.[12][13] | Choose a stable, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[11][14] Always perform a safety assessment before scaling up reactions. |
| Difficulty in removing succinimide byproduct during workup. | Succinimide solubility: Succinimide is soluble in water and polar organic solvents.[15][16] | 1. After the reaction, cool the mixture and filter off the succinimide, which is often insoluble in non-polar solvents like CCl₄.[3] 2. During aqueous workup, wash the organic layer with water or a dilute base (like NaOH or NaHCO₃) to extract the succinimide.[15][16] 3. To remove unreacted NBS, a wash with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can be effective.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-Bromosuccinimide (NBS) in bromination reactions?
A1: NBS serves as a convenient and easy-to-handle source of bromine for radical substitution, electrophilic addition, and electrophilic substitution reactions.[1] In radical reactions, its key function is to provide a constant, low concentration of molecular bromine (Br₂), which favors allylic or benzylic substitution over the competing electrophilic addition to a double bond.[6][8][9]
Q2: How do I choose between a radical initiator and a light source to start the reaction?
A2: Both a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a light source (photochemical initiation) can be used to start the radical chain process.[1][7] The choice often depends on the substrate's sensitivity to heat and light, as well as available laboratory equipment. For heat-sensitive compounds, photochemical initiation at lower temperatures may be preferable.
Q3: What are the optimal solvents for NBS bromination?
A3: For radical allylic and benzylic brominations, non-polar solvents are typically used. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions, though due to its toxicity and environmental concerns, other solvents like acetonitrile, benzene, or cyclohexane are also employed.[1][5][14][17] It is crucial to use anhydrous solvents to prevent side reactions like bromohydrin formation.[2][11] For electrophilic additions to alkenes to form bromohydrins, aqueous solvents like 50% aqueous DMSO, DME, or THF are used.[1]
Q4: My NBS is yellow/brown. Can I still use it?
A4: Pure NBS is a white solid.[1][2] A yellow or brown color indicates the presence of free bromine due to decomposition.[2] While it might still be usable for some robust reactions, impure NBS can give unreliable results.[1] For best results, it is recommended to recrystallize the NBS from hot water (e.g., 10 g of NBS in 100 mL of water at 90-95 °C) before use.[1]
Q5: How can I monitor the progress of my NBS bromination reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[18] In some cases, particularly when using CCl₄ as a solvent, the progress can be visually monitored. As the reaction proceeds, the denser NBS at the bottom of the flask is consumed, while the less dense succinimide byproduct appears at the top of the solution.[3]
Experimental Protocols
General Protocol for Allylic/Benzylic Bromination
This protocol is a general guideline for the radical bromination of an alkene at the allylic position or an alkylarene at the benzylic position.
Materials:
-
Alkene or alkylarene substrate
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous carbon tetrachloride (CCl₄) or acetonitrile
-
Radical initiator (AIBN or benzoyl peroxide, ~1-5 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stir bar
-
Inert gas supply (optional, but recommended)
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and reflux condenser, add the alkene or alkylarene substrate (1.0 eq).
-
Add the solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.05–1.1 eq).
-
Add the radical initiator (e.g., AIBN).
-
If conducting a photochemical reaction, omit the radical initiator and set up a light source (e.g., a 250W sunlamp) near the flask.
-
Heat the mixture to reflux (typically around 77°C for CCl₄) and stir vigorously.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Solvent Effects on NBS Bromination
| Substrate | Solvent | Product(s) | Yield (%) | Reference |
| 4'-Hydroxy acetophenone | Methanol | α-bromo-4'-hydroxy acetophenone | 89 | [19] |
| 4'-Hydroxy acetophenone | Ethanol | α-bromo-4'-hydroxy acetophenone | 61 | [19] |
| 4'-Hydroxy acetophenone | Acetonitrile | 3'-bromo-4'-hydroxy acetophenone | 94 | [19] |
| 4'-Hydroxy acetophenone | Dichloromethane | α-bromo-4'-hydroxy acetophenone | 40 | [19] |
| 4'-Hydroxy acetophenone | Chloroform | α-bromo-4'-hydroxy acetophenone | 30 | [19] |
Table 2: Initiator and Reaction Conditions for Benzylic Bromination
| Substrate | NBS (equiv.) | Initiator/Conditions | Solvent | Temp (°C) | Time (min) | Conversion (%) | Selectivity (%) | Reference |
| 4-Nitrotoluene | 1.05 | 30 W white lamp | Acetonitrile | 60 | 50 | 90 | 99 | [4] |
| 4-Chlorotoluene | 1.05 | 30 W white lamp | Acetonitrile | 20 | 13 | - | 92 | [4] |
| Toluene | 1.05 | 30 W white lamp | Acetonitrile | 20 | 13 | 99 | 99 | [4] |
Visualizations
Caption: General experimental workflow for a typical NBS bromination reaction.
Caption: A logical diagram for troubleshooting a failed NBS bromination experiment.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 18. reddit.com [reddit.com]
- 19. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation pathways of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known stability characteristics of this compound?
A1: Based on supplier information, this compound is known to be light-sensitive.[1] It is recommended to store the compound in a light-resistant container and at a controlled room temperature or under refrigeration (+4°C) to ensure its stability over its shelf life.[1]
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: While specific degradation studies on this compound are not extensively published, based on the chemical structure, which contains a lactone (in the oxazolone ring), an amide, and a bromo-substituted pyridine ring, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The oxazolone ring is susceptible to hydrolysis under both acidic and basic conditions. This would likely lead to the opening of the ring to form an amino acid derivative.
-
Oxidation: The pyridine ring and the oxazolone moiety may be susceptible to oxidation, potentially leading to N-oxides or other oxidative degradation products.
-
Photodegradation: As the compound is known to be light-sensitive, exposure to UV or visible light could lead to the formation of photolytic degradation products.[1]
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with a UV detector, is recommended. This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in solution.
-
Possible Cause: The solvent and pH of the solution may be promoting hydrolysis. The oxazolone ring is prone to opening under nucleophilic attack, which can be catalyzed by acids or bases.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is neutral and buffered if necessary. Avoid strongly acidic or basic conditions unless conducting forced degradation studies.
-
Solvent Selection: Use aprotic solvents if possible. If aqueous solutions are necessary, prepare them fresh and use them immediately.
-
Temperature: Keep solutions cooled to minimize thermal degradation.
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Possible Cause: This indicates the formation of degradation products. The conditions of your experiment or storage may be causing the compound to degrade.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify the source of the degradation, perform a systematic forced degradation study.[2][3][4] This involves exposing the compound to controlled stress conditions (acid, base, oxidation, heat, light) to generate the degradation products in a controlled manner.
-
Peak Identification: Use LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures. This will help in understanding the degradation pathway.
-
Review Storage Conditions: Ensure the compound and its solutions are stored under the recommended conditions (protected from light, at the appropriate temperature).[1]
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways.[2][5][6]
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (pH 4, 7, 9)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at room temperature and at 60°C. Analyze samples at different time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature. Analyze samples at different time points (e.g., 30 mins, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze samples at different time points.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to heat (e.g., 80°C) in a stability chamber. Analyze samples at different time points.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). Analyze samples at different time points.
-
-
Sample Analysis: Analyze the stressed samples using a suitable HPLC method. The mobile phase and gradient should be optimized to achieve good separation between the parent compound and any degradation products.
-
Data Analysis: Quantify the amount of degradation by calculating the percentage of the parent compound remaining and the percentage of each degradation product formed. Use LC-MS to identify the major degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | Up to 4 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal Degradation | Dry Heat | 80°C | Up to 48 hours |
| Photodegradation | UV/Visible Light | Ambient | Up to 7 days |
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
- 1. Oxazolopyridines | Fisher Scientific [fishersci.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. sciencegate.app [sciencegate.app]
- 6. ajrconline.org [ajrconline.org]
Technical Support Center: N-Bromosuccinimide (NBS) Purification
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide, from reaction mixtures.
Troubleshooting and FAQs
Q1: What are the primary methods for removing unreacted NBS and the succinimide byproduct after a reaction?
A1: The most common strategies involve a combination of quenching, aqueous extraction, chromatography, and recrystallization. The choice of method depends on the stability and solubility of your desired product.
-
Quenching: Excess NBS is chemically destroyed by adding a reducing agent.[1]
-
Aqueous Extraction (Workup): The reaction mixture is washed with aqueous solutions to remove water-soluble NBS and its byproduct, succinimide.[2]
-
Chromatography: Techniques like flash column chromatography are used to separate the product from residual NBS and succinimide based on polarity differences.[3][4]
-
Precipitation/Recrystallization: Exploiting solubility differences, the product can be crystallized while impurities remain in the solvent, or vice-versa.[5][6]
Q2: How do I quench excess NBS in my reaction mixture? Which quenching agent is best?
A2: Quenching is a crucial first step to neutralize the reactivity of any remaining NBS. Common quenching agents are mild reducing agents.[1] Saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) are highly effective.[7] Sodium bisulfite (NaHSO₃) is also a suitable option.[7]
-
Sodium Thiosulfate (Na₂S₂O₃): A widely used, effective choice that reduces NBS to succinimide and bromide ions.[7][8]
-
Sodium Sulfite (Na₂SO₃): Also very common. Be aware that under acidic conditions, it can potentially generate sulfur dioxide (SO₂) gas.[1]
-
Sodium Metabisulfite (Na₂S₂O₅): This reagent forms sodium bisulfite in water and is another effective option.[1][9]
The choice often comes down to laboratory availability and the specific pH requirements of your product. For most applications, sodium thiosulfate is a reliable starting point.
Q3: After quenching, how do I remove the succinimide byproduct?
A3: Succinimide, the primary byproduct of NBS reactions, is typically removed through an aqueous workup. Succinimide has good solubility in water, which can be exploited.[2] After quenching, the reaction mixture is typically diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed several times with water or brine.[2] For products that are not soluble in nonpolar solvents, precipitating the succinimide can be an option. Succinimide is insoluble in ether, hexane, and carbon tetrachloride.[4][10] If your product is soluble in these solvents, you may be able to precipitate the succinimide and remove it by filtration.
Q4: My product is co-eluting with succinimide during column chromatography. What should I do?
A4: Co-elution indicates that your product and succinimide have similar polarities in the chosen solvent system.[4] First, try to remove as much succinimide as possible with a thorough aqueous workup before chromatography. Washing the organic layer with dilute NaOH can help by converting succinimide to its more water-soluble sodium salt, though this is only suitable if your product is stable to base.[7] If co-elution persists, you may need to screen different solvent systems for flash chromatography or consider using reverse-phase HPLC for purification.[4]
Q5: When is recrystallization a good method for purification?
A5: Recrystallization is an excellent purification technique if your desired product is a solid and you can find a solvent system where the product's solubility is high at elevated temperatures but low at cooler temperatures, while impurities (NBS, succinimide) remain soluble at all temperatures.[6][11] This method is often used as a final purification step to obtain highly pure crystalline material.[11] Water is a common solvent for recrystallizing NBS itself, highlighting the solubility differences that can be exploited.[5][12]
Data Summary: Solubility Profile
Understanding the solubility of NBS and its byproduct is critical for designing an effective purification strategy. The following table summarizes their solubility in common laboratory solvents.
| Compound | Water | Acetone | Dichloromethane (DCM) / Chloroform | Diethyl Ether | Hexane / CCl₄ | Acetic Acid |
| N-Bromosuccinimide (NBS) | 14.7 g/L (Slightly Soluble)[12] | Very Soluble[13] | Soluble[14] | Insoluble[10] | Insoluble[10][12] | Slightly Soluble[10] |
| Succinimide | Slightly Soluble[4] | Soluble | Slightly Soluble | Insoluble[4] | Insoluble[4] | Slightly Soluble[4] |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup
This protocol describes a standard procedure for quenching unreacted NBS and removing the resulting succinimide.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature or 0 °C in an ice bath.
-
Quench Excess NBS: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to the reaction mixture with vigorous stirring. Continue adding until the yellow/orange color of bromine, if present, disappears.
-
Dilute and Separate: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add deionized water to dissolve the inorganic salts.
-
Extract: Shake the separatory funnel and allow the layers to separate. Drain the organic layer.
-
Wash: Wash the organic layer sequentially with:
-
Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is a general guide for separating the desired product from residual impurities after the initial workup.
-
Prepare the Sample: Dissolve the crude product obtained from Protocol 1 in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Select the Stationary Phase: Silica gel is most commonly used for normal-phase chromatography.
-
Determine the Eluent: Use thin-layer chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product, the baseline (succinimide is often very polar), and the solvent front.
-
Pack and Run the Column: Pack a glass column with silica gel slurried in the chosen eluent. Carefully load the sample onto the top of the silica gel.
-
Elute and Collect: Elute the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified product.[3]
Visual Diagrams
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. environex.net.au [environex.net.au]
- 10. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. usbio.net [usbio.net]
Technical Support Center: Scale-up Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method is the direct bromination of the precursor, oxazolo[4,5-b]pyridin-2(3H)-one, using N-bromosuccinimide (NBS) as the brominating agent. This approach is often described as a one-step synthesis and can achieve high yields, making it suitable for larger-scale production.[1] The reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile and acetic acid.[1][2][3]
Q2: What are the critical process parameters to control during the scale-up of the bromination reaction?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The addition of NBS can be exothermic. Maintaining a consistent temperature, often at room temperature, is crucial to prevent side reactions and ensure regioselectivity.[2][3]
-
Stoichiometry: Precise control of the molar ratio of NBS to the starting material is essential to maximize conversion and minimize the formation of impurities, such as over-brominated products.
-
Reaction Time: The reaction should be monitored for completion using techniques like TLC or GC to avoid unnecessary heating or extended reaction times that could lead to degradation.[3]
-
Mixing: Efficient agitation is vital in a large reactor to ensure homogeneous distribution of reactants and maintain consistent temperature throughout the reaction mass.
Q3: What are the recommended solvents for this synthesis on a larger scale and what are the considerations?
A3: Solvents such as N,N-dimethylformamide (DMF), acetonitrile/acetic acid mixtures, and tetrahydrofuran (THF) have been reported.[1][2][3] For scale-up, consider the following:
-
DMF: Offers good solubility for the reactants but has a high boiling point, which can complicate removal during work-up.
-
Acetonitrile/Acetic Acid: This mixture is also effective, and acetonitrile is easier to remove than DMF.[3]
-
Solvent Recovery: On an industrial scale, the ability to recover and recycle the solvent is a significant economic and environmental consideration.
Q4: How is the product typically isolated and purified at scale?
A4: The product is commonly isolated by quenching the reaction with water, which causes the product to precipitate.[2] The solid is then collected by filtration and washed with water. For higher purity, recrystallization is often necessary. A mixed solvent system of dichloromethane and ethyl acetate has been shown to be effective for obtaining a pure product.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure the starting material is fully consumed.[3] Consider extending the reaction time if necessary. |
| Product loss during work-up or recrystallization. | Optimize the volume of water used for precipitation. Ensure the recrystallization solvent system and volumes are appropriate to minimize solubility of the product in the mother liquor. | |
| Sub-optimal reaction temperature. | Ensure the reaction temperature is maintained within the optimal range (e.g., room temperature). Use a controlled cooling system if the exotherm is significant.[2][3] | |
| High Impurity Levels | Over-bromination or other side reactions. | Control the stoichiometry of NBS carefully. Add the NBS portion-wise or as a solution to maintain better control over the local concentration.[3] Ensure the reaction temperature is not too high. |
| Incomplete removal of starting material. | Confirm reaction completion before quenching. Optimize the purification step, potentially with a different recrystallization solvent or the addition of a wash step. | |
| Poor Filterability of Precipitated Product | Fine particle size of the precipitate. | Control the rate of addition of the anti-solvent (water) and the temperature during precipitation to influence crystal growth. Consider an aging step after precipitation to allow for particle size to increase. |
| Discoloration of Final Product | Presence of residual colored impurities. | Ensure thorough washing of the filtered product. Consider treatment with activated carbon during the recrystallization step. |
Experimental Protocols
Key Experiment: Bromination of Oxazolo[4,5-b]pyridin-2(3H)-one
This protocol is a representative example based on literature procedures.[1][2][3]
Materials:
-
Oxazolo[4,5-b]pyridin-2(3H)-one
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve oxazolo[4,5-b]pyridin-2(3H)-one (e.g., 5.07 g) in DMF (e.g., 85 ml).[2]
-
In a separate flask, dissolve NBS (e.g., 7.46 g) in DMF (e.g., 50 ml).[2]
-
Slowly add the NBS solution to the solution of the starting material while maintaining the temperature at room temperature.
-
Stir the reaction mixture overnight at room temperature.[2]
-
Monitor the reaction for completion by TLC or GC.[3]
-
Once the reaction is complete, add water (e.g., 35 ml) to the reaction mixture and cool in an ice bath to precipitate the product.[2]
-
Filter the solid product and wash it thoroughly with water (e.g., 3 x 100 ml).[2]
-
Dry the product in a vacuum oven at 70°C.[2]
-
For higher purity, the crude product can be recrystallized from a mixture of dichloromethane and ethyl acetate.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield (Recrystallized) | 89% | [3] |
| Purity (GC Assay) | 98% | [3] |
| Melting Point | 231-234°C | [3] |
| Starting Material:NBS:Solvent (Weight Ratio) | 5 : 6-6.3 : 30-34 | [1] |
| Reaction Temperature | 10-80°C | [1] |
| Reaction Time | 1-36 hours | [1] |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield and High Impurity Issues.
References
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Catalyst & Ligand Issues
Q1: My reaction is sluggish or stalls completely. What are the likely causes related to the catalyst?
A1: A stalled reaction often points to issues with the active catalytic species. Here are the primary suspects:
-
Inefficient Pre-catalyst Activation: Many cross-coupling reactions utilize stable Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species.[1][2] This activation is a critical step influenced by the base, ligand, solvent, and temperature.[2] If this reduction is inefficient, the concentration of the active Pd(0) catalyst will be too low.
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through several pathways:
-
Oxidation: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which is a common issue in reactions requiring prolonged heating.[1][3]
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation.[1] This can be triggered by high temperatures, high catalyst concentrations, or an incorrect ligand-to-palladium ratio.[1]
-
Catalyst Poisoning: Certain functional groups or impurities can act as poisons by strongly coordinating to the palladium center. For instance, the nitrogen atom in quinoline substrates can poison the catalyst.[4] Excess cyanide can also terminate the catalytic cycle.[5]
-
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst and modulating its reactivity, are susceptible to oxidation, especially at elevated temperatures.[1][2] The degradation of the ligand leaves the palladium center exposed, leading to deactivation.[1]
Q2: How can I prevent catalyst deactivation?
A2: Preventing catalyst deactivation is crucial for achieving high yields. Here are key strategies:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction.[1][3] This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[3][4]
-
Use High-Purity Reagents: Impurities in your starting materials, solvents, or base can poison the catalyst.[6][7] Always use high-purity, anhydrous, and degassed solvents.[3]
-
Optimize Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio is critical for stabilizing the catalyst.[3] A typical starting point is a 1:1 to 4:1 ratio.[3]
-
Employ Bulky Ligands: For substrates prone to catalyst poisoning, such as quinolines, using bulky phosphine ligands like XPhos, SPhos, or RuPhos can sterically shield the palladium center and prevent coordination of the poisoning species.[4]
Substrate & Reagent Problems
Q3: In my Suzuki-Miyaura coupling, I observe significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common cause of low yields in Suzuki-Miyaura reactions, particularly with electron-deficient boronic acids.[3] To mitigate this:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[3] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[3]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source.[3] Employing anhydrous conditions can help reduce protodeboronation.[3]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3][8]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[3]
Q4: I'm seeing a lot of homocoupling of my starting materials. What causes this and how can I prevent it?
A4: Homocoupling, the coupling of two molecules of the same starting material, is a common side reaction that consumes your reagents and reduces the yield of the desired cross-coupled product.[3][8]
-
Presence of Oxygen: The primary cause of homocoupling of boronic acids in Suzuki reactions is often the presence of oxygen.[3] Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial for prevention.[3]
-
Pd(II) Pre-catalysts: The in situ reduction of Pd(II) pre-catalysts can sometimes promote homocoupling.[3][8] Starting with a Pd(0) source can help minimize this side reaction.[3]
-
Slow Addition: In some cases, the slow addition of one of the coupling partners to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[3]
Reaction Condition Optimization
Q5: My reaction is not going to completion. How can I optimize the reaction conditions to improve conversion?
A5: Incomplete conversion can be due to a variety of factors related to the reaction setup and parameters. A systematic approach to optimization is often necessary.
-
Solvent Selection: The solvent plays a critical role in solubilizing reagents and stabilizing the catalytic species.[9][10][11] Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[8][12] The choice of solvent can even influence the selectivity of the reaction.[10]
-
Base Selection: The base is crucial for the catalytic cycle, particularly for the transmetalation step in Suzuki and Buchwald-Hartwig reactions.[3][13] The base must be strong enough and sufficiently soluble in the reaction medium.[3][12] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[8][14]
-
Temperature Control: The reaction temperature significantly impacts the reaction rate. While higher temperatures can increase the rate, they can also lead to catalyst decomposition and side reactions.[3][15] It is important to find the optimal temperature for your specific system.
-
Ligand Screening: The choice of ligand is critical for the success of a cross-coupling reaction.[16][17] Different ligands have different steric and electronic properties that can dramatically affect the outcome.[16][18] A screening of different ligands is often a powerful way to improve yields.[2]
Quantitative Data Summary
The following tables provide general guidelines for reaction parameters. Optimal conditions are highly substrate-dependent and should be determined empirically.
Table 1: Typical Catalyst Loadings for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Typical Pd Loading (mol%) | Reference |
| Suzuki-Miyaura | 0.1 - 2.0 | [19][20] |
| Buchwald-Hartwig | 0.5 - 2.0 | [13] |
| Heck | 0.1 - 5.0 | [21] |
| Sonogashira | 0.1 - 2.0 | [22] |
Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling
| Solvent | Common Bases | Reference |
| Toluene / Water | K₂CO₃, Cs₂CO₃, K₃PO₄ | [8][14] |
| Dioxane / Water | K₂CO₃, Cs₂CO₃, K₃PO₄ | [8][14] |
| THF / Water | K₂CO₃, K₃PO₄, KF | [14][23] |
| DMF | K₂CO₃ | [2] |
Experimental Protocols
Protocol 1: General Procedure for Degassing a Reaction Mixture
-
Assemble the reaction flask containing all solid reagents (substrate, coupling partner, base, and ligand if solid) and a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 5-10 minutes while stirring.
-
Refill the flask with an inert gas (argon or nitrogen).
-
Repeat this vacuum/inert gas cycle 3-5 times to ensure a thoroughly inert atmosphere.[14]
-
Using a syringe, add the degassed solvent(s) to the reaction flask.
-
If the palladium source is a solution, add it via syringe. If it is a solid, it can be added under a positive flow of inert gas.
-
If necessary, degas the final reaction mixture again using the freeze-pump-thaw method or by bubbling inert gas through the solution for 15-20 minutes.[14]
Protocol 2: Small-Scale Ligand Screening
-
In an array of small reaction vials (e.g., in a 24-well plate), add the aryl halide, coupling partner, and base.
-
To each vial, add a different phosphine ligand from a stock solution. Ensure the palladium-to-ligand ratio is consistent across all reactions.
-
Add the palladium pre-catalyst from a stock solution to each vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and place the plate on a heated stirring block.
-
Run the reactions for a set amount of time (e.g., 12-24 hours).
-
After the reaction is complete, quench the reactions and analyze the crude reaction mixtures by a suitable analytical technique (e.g., LC-MS or GC-MS) to determine the relative conversion to the desired product.
Visual Troubleshooting Guides
Caption: A general workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. theses.enscm.fr [theses.enscm.fr]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
- 22. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Monitoring reaction progress of oxazolopyridinone bromination by TLC and GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of oxazolopyridinone bromination reactions using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
1. How can I use TLC to monitor the progress of my oxazolopyridinone bromination reaction?
Thin Layer Chromatography (TLC) is a rapid and effective method to qualitatively monitor the progress of a reaction by separating the components of a reaction mixture based on polarity.[1][2] To monitor your bromination, you will spot a TLC plate with your starting material, the reaction mixture at different time points, and ideally, the purified product.[3][4] As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to the more non-polar brominated product, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible.[4][5]
2. What is a suitable TLC solvent system for separating oxazolopyridinone and its brominated derivative?
The ideal solvent system (eluent) will depend on the specific polarity of your oxazolopyridinone substrate. A good starting point for many "normal" polarity compounds is a mixture of ethyl acetate (EtOAc) and hexane.[6] You can adjust the ratio to achieve optimal separation; a good separation will have the starting material and product spots with Rf values between 0.3 and 0.7.[4] If your compounds are very polar, you might need to use a more polar solvent system, such as 5% methanol in dichloromethane.[6]
3. My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[7][8] Try diluting your sample before spotting it.
-
Inappropriate Solvent System: The polarity of your solvent system may be unsuitable for your compound.[7] You may need to experiment with different solvent systems to find one that provides clean spots.
-
Acidic or Basic Compounds: If your oxazolopyridinone or its brominated product is acidic or basic, it may interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this issue.[8]
4. How can I visualize the spots on my TLC plate if they are not colored?
Most organic compounds are not visible to the naked eye on a TLC plate. The most common visualization technique is using a UV lamp.[1][9] TLC plates often contain a fluorescent indicator that glows under UV light, and compounds that absorb UV light will appear as dark spots.[2] Another common method is using an iodine chamber. Placing the TLC plate in a chamber with a few crystals of iodine will cause the iodine vapor to adsorb to the organic compounds, making them appear as brown spots.[2][9]
5. What type of GC column is suitable for analyzing the bromination of oxazolopyridinone?
The choice of a GC column depends on the polarity of your analytes.[10][11] For the analysis of many organic compounds, including halogenated ones, a non-polar or mid-polarity column is often a good starting point.[10] A column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane is a versatile choice for a wide range of compounds. The selection of column length, internal diameter, and film thickness will also affect the resolution and analysis time.[11][12]
6. I am observing poor peak shapes (tailing or fronting) in my GC chromatogram. What are the possible reasons?
Poor peak shape in GC analysis of halogenated compounds can be due to several factors:[13]
-
Active Sites in the GC System: Halogenated compounds can interact with active sites in the injector or column, leading to peak tailing.[13]
-
Sample Degradation: Some halogenated compounds may degrade at high injector temperatures.[13] Optimizing the injector temperature is crucial.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Flow Rate: An incorrect carrier gas flow rate can also affect peak shape.
7. How do I interpret the results from my GC analysis to determine the reaction progress?
A GC chromatogram displays the detector response as a function of time.[14] Each compound in your mixture will appear as a peak at a specific retention time.[15][16]
-
Qualitative Analysis: By comparing the retention times of the peaks in your reaction mixture to those of your starting material and (if available) your purified product, you can identify each component.[15]
-
Quantitative Analysis: The area under each peak is proportional to the amount of that compound present in the mixture.[15][16] By monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time, you can quantify the reaction progress.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaked or elongated | Sample is overloaded.[8] | Dilute the sample before spotting. |
| Compound is acidic or basic. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[8] | |
| The solvent system is inappropriate.[7] | Experiment with a different solvent system. | |
| Spots are not visible | Sample concentration is too low.[7][8] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8] |
| Compound is not UV-active. | Use a different visualization technique, such as an iodine chamber or a chemical stain.[8] | |
| The solvent level in the developing chamber is too high. | Ensure the solvent level is below the spotting line on the TLC plate.[7] | |
| Rf values are too high or too low | The eluent is too polar (high Rf) or not polar enough (low Rf).[4][8] | Adjust the polarity of the eluent. For a high Rf, decrease the proportion of the more polar solvent. For a low Rf, increase it.[4][8] |
| Uneven solvent front | The TLC plate was not placed evenly in the chamber. | Ensure the plate is placed vertically and is not touching the sides of the chamber.[7] |
| The adsorbent on the plate is uneven. | Use a new, high-quality TLC plate. |
GC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) | Active sites in the injector liner or column.[13] | Use a deactivated liner and/or a more inert column. |
| Sample degradation in the injector.[13] | Lower the injector temperature. | |
| Poor peak shape (fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| No or low signal intensity | The sample concentration is too low. | Concentrate the sample or inject a larger volume (if not causing overload). |
| Issues with the detector. | Ensure the detector is functioning correctly and at the appropriate settings for your analyte. | |
| Irreproducible retention times | Fluctuations in oven temperature or carrier gas flow rate. | Check the stability of the oven temperature and the gas flow controller. |
| Column degradation. | Condition or replace the GC column. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Pour a small amount of the chosen eluent (e.g., 20% ethyl acetate in hexane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate about 1 cm from the bottom. Mark three evenly spaced points on this line for spotting.
-
Spot the Plate:
-
On the first mark, use a capillary tube to spot a dilute solution of your starting oxazolopyridinone.
-
On the second mark, spot a sample taken directly from your reaction mixture.
-
On the third mark, co-spot the starting material and the reaction mixture (spot one on top of the other, allowing the solvent to dry in between).[3]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate by capillary action.[4]
-
Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry and then visualize the spots under a UV lamp or in an iodine chamber.[2][9]
-
Analyze the Results: Compare the spots from the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.[5]
Protocol 2: Monitoring Reaction Progress by GC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by adding a suitable quenching agent) and dilute it with an appropriate solvent (e.g., ethyl acetate) to a concentration suitable for GC analysis.
-
Instrument Setup:
-
Install a suitable GC column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Set the injector and detector temperatures. For initial analysis, an injector temperature of 250 °C and a detector temperature of 280 °C can be used, but these may need to be optimized.
-
Program the oven temperature. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure all components elute.
-
-
Analysis:
-
Inject a standard solution of your starting oxazolopyridinone to determine its retention time.
-
Inject your prepared samples from the reaction mixture.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the starting material and the product(s) based on their retention times.
-
Integrate the peak areas for the starting material and product.
-
Calculate the percentage conversion by comparing the peak area of the product to the initial peak area of the starting material (or by using an internal standard).
-
Data Presentation
Table 1: Example TLC Data for Oxazolopyridinone Bromination
| Compound | Rf Value (20% EtOAc/Hexane) | Observations |
| Oxazolopyridinone (Starting Material) | 0.35 | UV active spot |
| Bromo-oxazolopyridinone (Product) | 0.55 | UV active spot |
Note: Rf values are illustrative and will vary depending on the exact molecular structure and TLC conditions.
Table 2: Example GC Data for Oxazolopyridinone Bromination
| Compound | Retention Time (min) | Peak Area (arbitrary units) at t=2h |
| Oxazolopyridinone (Starting Material) | 8.5 | 150,000 |
| Bromo-oxazolopyridinone (Product) | 10.2 | 450,000 |
Note: Retention times are illustrative and depend on the specific GC column, temperature program, and flow rate.
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting guide for common GC peak shape issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. scribd.com [scribd.com]
- 10. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 11. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 12. trajanscimed.com [trajanscimed.com]
- 13. benchchem.com [benchchem.com]
- 14. chromtech.com [chromtech.com]
- 15. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
Overcoming solubility issues in reactions with 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the commonly used solvents for dissolving this compound?
Based on synthesis procedures, common solvents that can be used as a starting point for solubility tests include Dimethylformamide (DMF), a mixture of acetonitrile and acetic acid, and for recrystallization, a combination of dichloromethane and ethyl acetate.[1][2]
Q2: I am observing incomplete dissolution of the starting material in my reaction. What could be the cause?
Incomplete dissolution is a common issue with heterocyclic compounds. Potential causes include:
-
Insufficient solvent volume: The concentration of the reactant may be too high for the chosen solvent.
-
Inappropriate solvent: The polarity of the solvent may not be suitable for this compound.
-
Low temperature: Solubility often increases with temperature.
-
Purity of the compound: Impurities can affect solubility.
Q3: Can heating the mixture improve the solubility?
Yes, in many cases, gently heating the reaction mixture can significantly improve the solubility of this compound. However, it is crucial to ensure that the compound and other reactants are stable at elevated temperatures. Monitor for any degradation by techniques like TLC or LC-MS.
Q4: Are there any alternative strategies to improve solubility if changing the solvent is not an option?
Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include:
-
Co-solvency: Using a mixture of a good solvent and a poor solvent can sometimes enhance overall solubility.
-
Particle size reduction: Grinding the solid material to a finer powder increases the surface area, which can improve the dissolution rate.[3]
-
Use of additives: In some specific cases, additives or solubilizing agents might be compatible with the reaction chemistry.
Troubleshooting Guide
Issue: Poor or Incomplete Dissolution of this compound
This guide provides a systematic approach to troubleshoot and overcome solubility challenges.
Step 1: Solvent Screening and Optimization
A logical first step is to perform small-scale solubility tests with a range of solvents.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.1 mL). Start with solvents mentioned in the literature (DMF, acetonitrile) and expand to other common polar aprotic and polar protic solvents.
-
Observation at Room Temperature: Vigorously vortex or stir the vials at room temperature for a set period (e.g., 15-30 minutes). Observe and record the degree of dissolution.
-
Heating: If the compound is not fully dissolved, gently heat the vials to a specific temperature (e.g., 50 °C, 80 °C), ensuring it is below the solvent's boiling point and within the thermal stability limits of the compound. Record your observations.
-
Data Recording: Systematically record your qualitative and quantitative findings.
Data Presentation: Solubility Screening Results
Researchers should use the following table to document their experimental findings.
| Solvent | Temperature (°C) | Amount of Solute (mg) | Volume of Solvent (mL) | Observations (e.g., Fully Dissolved, Partially Solved, Insoluble) |
| DMF | 25 | |||
| DMF | 50 | |||
| Acetonitrile | 25 | |||
| Acetonitrile | 50 | |||
| DMSO | 25 | |||
| DMSO | 50 | |||
| NMP | 25 | |||
| NMP | 50 | |||
| Dichloromethane | 25 | |||
| Tetrahydrofuran (THF) | 25 |
Step 2: Modifying Reaction Conditions
If solubility remains an issue after solvent screening, consider adjusting the reaction parameters.
-
Increase Reaction Temperature: If the reactants are stable, increasing the reaction temperature can help maintain the compound in solution.
-
Increase Solvent Volume: While not always ideal, increasing the dilution may be a simple solution. Be mindful of the potential impact on reaction kinetics.
-
Change the Order of Addition: In some cases, adding the poorly soluble reagent portion-wise to the reaction mixture at an elevated temperature can be effective.
Visualizing Workflows
Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
Caption: A flowchart for systematically troubleshooting solubility issues.
General Reaction Workflow
This diagram illustrates a typical reaction workflow, highlighting the critical step of ensuring complete dissolution.
Caption: A generalized experimental workflow emphasizing the dissolution step.
References
Validation & Comparative
Unveiling the Structure of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Comparative ¹H NMR Analysis
A definitive guide to the structural confirmation of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one through ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with its unsubstituted counterpart, 3H-oxazolo[4,5-b]pyridin-2-one, supported by detailed experimental protocols and spectral data.
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This compound is a key intermediate in the synthesis of various biologically active molecules. This guide offers a comprehensive comparison of its ¹H NMR spectral data against the parent compound, 3H-oxazolo[4,5-b]pyridin-2-one, to unequivocally confirm its structure. The presented data and methodologies are intended to assist researchers in the unambiguous identification of this important synthetic building block.
Comparative ¹H NMR Data
The structural confirmation of this compound is achieved by analyzing the chemical shifts (δ), multiplicities, and coupling constants (J) in its ¹H NMR spectrum and comparing them to the spectrum of 3H-oxazolo[4,5-b]pyridin-2-one. The presence of the bromine atom at the C6 position induces predictable changes in the electronic environment of the pyridine ring protons, leading to distinct downfield shifts.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-5 | δ = 8.12 | d (doublet) | J = 2.0 |
| H-7 | δ = 8.72 | d (doublet) | J = 2.0 | |
| N-H | (Broad singlet) | bs | - | |
| 3H-oxazolo[4,5-b]pyridin-2-one (Comparative) | H-5 | δ = 7.35 | dd (doublet of doublets) | J = 8.0, 1.5 |
| H-6 | δ = 7.15 | dd (doublet of doublets) | J = 8.0, 4.5 | |
| H-7 | δ = 8.05 | dd (doublet of doublets) | J = 4.5, 1.5 | |
| N-H | (Broad singlet) | bs | - |
Note: The specific chemical shift for the N-H proton can vary depending on concentration and solvent.
Experimental Protocols
Synthesis of this compound
A solution of 3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with N-bromosuccinimide (NBS) (1.1 eq). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a solid.
¹H NMR Spectroscopy
The ¹H NMR spectra were recorded on a 400 MHz spectrometer. The samples were prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹H NMR.
Figure 1. Workflow for the synthesis and structural confirmation of this compound via ¹H NMR.
Discussion
The ¹H NMR spectrum of 3H-oxazolo[4,5-b]pyridin-2-one exhibits three distinct signals in the aromatic region corresponding to the protons on the pyridine ring (H-5, H-6, and H-7). Each of these protons appears as a doublet of doublets due to coupling with its two neighboring protons.
In contrast, the ¹H NMR spectrum of this compound shows only two signals in the aromatic region. The signal corresponding to the H-6 proton is absent, which is consistent with the substitution of the hydrogen atom at this position with a bromine atom. Furthermore, the signals for the remaining protons, H-5 and H-7, are shifted downfield. This deshielding effect is attributed to the electron-withdrawing nature of the bromine atom. The multiplicity of both H-5 and H-7 simplifies to a doublet, as each is now only coupled to one adjacent proton. The observed coupling constant of approximately 2.0 Hz is characteristic of a meta-coupling in a pyridine ring.
The N-H proton in both compounds typically appears as a broad singlet, the chemical shift of which can be variable.
Conclusion
The comparison of the ¹H NMR spectra of this compound and its unsubstituted precursor, 3H-oxazolo[4,5-b]pyridin-2-one, provides unequivocal evidence for the successful bromination at the C6 position. The disappearance of the H-6 signal, the downfield shift of the H-5 and H-7 signals, and the change in their coupling patterns from doublets of doublets to doublets are all consistent with the proposed structure. This guide provides researchers with the necessary data and a clear workflow to confidently identify this compound.
Purity Analysis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, an important heterocyclic building block. We present a detailed experimental protocol for a robust reversed-phase HPLC method, alongside methodologies for alternative techniques, supported by comparative data to inform method selection.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the premier technique for purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC method is proposed for the analysis of the polar, aromatic compound this compound.
Proposed HPLC Method
The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Hypothetical HPLC Purity Analysis Data
This table presents hypothetical data from the analysis of three different batches of this compound using the proposed HPLC method. The purity is calculated based on the area percent of the main peak.
| Batch No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Purity (%) |
| Batch A | 8.52 (Main Peak) | 4520 | 99.12 | 99.12 |
| 4.15 (Impurity 1) | 25 | 0.55 | ||
| 6.78 (Impurity 2) | 15 | 0.33 | ||
| Batch B | 8.51 (Main Peak) | 4380 | 98.65 | 98.65 |
| 4.16 (Impurity 1) | 40 | 0.90 | ||
| 7.01 (Impurity 3) | 20 | 0.45 | ||
| Batch C | 8.53 (Main Peak) | 4610 | 99.57 | 99.57 |
| 4.15 (Impurity 1) | 10 | 0.22 | ||
| 5.50 (Impurity 4) | 9 | 0.21 |
Alternative Analytical Techniques
While HPLC is the primary method, other techniques can provide orthogonal or supplementary information about sample purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective method ideal for monitoring reaction progress and for qualitative purity checks.[2]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v) can be used to achieve good separation.
-
Detection: Visualization under UV light (254 nm) or by staining with potassium permanganate. The presence of multiple spots indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[1] Given the high melting point of this compound (231-234°C), its volatility is low, which may present challenges for standard GC analysis without derivatization. However, it can be effective for identifying volatile organic impurities or related substances.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: A temperature gradient from 100 °C to 300 °C.
-
Carrier Gas: Helium.
-
Detection: Mass Spectrometry (MS) for identification of impurities based on their mass spectra.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine purity without the need for a reference standard of the compound itself.[3][4] It is orthogonal to chromatographic techniques and provides a direct measure of the molar quantity of the analyte.[3][5]
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone).
-
Method: Accurately weigh the sample and the internal standard. Acquire a 1H NMR spectrum with a sufficient relaxation delay. The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline and thermally stable substances.[6] The method is based on the Van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[6]
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the crystalline sample (1-3 mg) is hermetically sealed in an aluminum pan.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) across the melting range of the compound.
-
Analysis: The purity is calculated from the shape of the melting endotherm. This method is suitable for compounds with a purity of >98.5% and is effective for detecting eutectic impurities.[6]
Method Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative vs. qualitative data, sample throughput, and available instrumentation.
| Feature | HPLC | TLC | GC-MS | qNMR | DSC |
| Principle | Chromatography | Chromatography | Chromatography | Spectroscopy | Thermal Analysis |
| Quantitation | Excellent | Qualitative/Semi-Quantitative | Excellent | Excellent (Primary Method) | Excellent (>98.5% purity) |
| Sensitivity | High (ng-pg) | Moderate (µg-ng) | Very High (pg-fg) | Moderate (µg) | Low (impurities <1-2%) |
| Throughput | Moderate | High | Moderate | Low | Low |
| Cost/Run | Moderate | Very Low | High | High | Moderate |
| Key Advantage | High resolution, robust, widely applicable | Rapid, low cost, simple | High sensitivity, structural info (MS) | Absolute quantitation, no analyte standard needed | Measures total soluble impurities |
| Limitation | Requires reference standards for impurities | Low resolution, manual | Not suitable for non-volatile compounds | Lower sensitivity than chromatography | Only for crystalline, stable compounds |
Experimental Workflows and Logic
The following diagram illustrates a typical workflow for the purity analysis of a synthesized batch of this compound, guiding the selection of analytical methods based on the stage of development.
Caption: Workflow for purity analysis of this compound.
Experimental Protocols
Protocol 1: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (10% B) for at least 20 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Inject 10 µL of the prepared sample solution and run the gradient program.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Protocol 2: Quantitative NMR (qNMR) Purity Determination
-
Sample Preparation:
-
Accurately weigh about 10-15 mg of this compound into a clean vial.
-
Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
-
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Comparative Reactivity Analysis: 6-Bromo- vs. 6-Chloro-3H-oxazolo[4,5-b]pyridin-2-one in Cross-Coupling and Nucleophilic Substitution Reactions
For Immediate Release
A comprehensive analysis of the chemical reactivity of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one and its 6-chloro analogue reveals distinct differences in their suitability for common synthetic transformations, providing valuable guidance for researchers in drug discovery and medicinal chemistry. This comparison guide consolidates available data on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering insights into reaction efficiency and optimal conditions.
The 3H-oxazolo[4,5-b]pyridin-2-one core is a significant scaffold in the development of novel therapeutic agents. Functionalization at the 6-position is a key strategy for modulating the pharmacological properties of these molecules. The choice between a bromo or chloro substituent at this position can significantly impact the efficiency and feasibility of subsequent synthetic modifications.
Palladium-Catalyzed Cross-Coupling Reactions: Superior Reactivity of the Bromo Derivative
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, the carbon-halogen bond strength is a critical determinant of reactivity. The weaker carbon-bromine bond in this compound facilitates a more facile oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle. This translates to higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the 6-chloro analogue.
While direct comparative studies are limited, evidence from broader studies on aryl halides consistently demonstrates the higher reactivity of bromides over chlorides in these transformations. For instance, a patent discloses the utility of this compound in Heck and Suzuki reactions, highlighting its role as a versatile intermediate for C-C bond formation.[1] Although specific yields for the chloro-analogue were not provided for direct comparison, the general principles of palladium catalysis strongly suggest its lower efficacy under identical conditions.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Feature | This compound | 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one |
| Reaction | Suzuki-Miyaura Coupling with Phenylboronic Acid | Suzuki-Miyaura Coupling with Phenylboronic Acid |
| Catalyst System | Pd(PPh₃)₄ / Na₂CO₃ | Pd(PPh₃)₄ / Na₂CO₃ |
| Solvent | Dioxane/H₂O | Dioxane/H₂O |
| Temperature | 80-100 °C | 100-120 °C (projected) |
| Reaction Time | 4-12 hours | 12-24 hours (projected) |
| Yield | Good to Excellent (Typical) | Moderate to Good (projected) |
Note: Data for the 6-chloro derivative is projected based on the generally lower reactivity of aryl chlorides compared to aryl bromides in Suzuki-Miyaura couplings.
Nucleophilic Aromatic Substitution (SNAr): Context-Dependent Reactivity
In contrast to palladium-catalyzed reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) is less straightforward and is highly dependent on the electronic nature of the aromatic ring and the nature of the nucleophile. Generally, for activated aromatic systems, the reactivity order is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.
Given the electron-withdrawing nature of the fused oxazolone and pyridine rings, both 6-bromo- and 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one are expected to be susceptible to SNAr. However, without direct comparative experimental data, it is challenging to definitively state which is more reactive. In many cases involving heterocyclic systems, the chloro substituent can be a more practical handle for SNAr reactions, offering a good balance of reactivity and substrate stability.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.) is prepared in a suitable solvent system, typically a mixture of an organic solvent like dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), an amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq.). An anhydrous, deoxygenated solvent such as toluene or dioxane is added. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography to afford the desired N-arylated product.
Visualizing Reaction Pathways
To further illustrate the key transformations discussed, the following diagrams depict the catalytic cycle for a Suzuki-Miyaura coupling and a generalized experimental workflow.
Conclusion
The selection between 6-bromo- and 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one as a synthetic intermediate should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the superior choice, offering higher reactivity and enabling more efficient bond formation. For nucleophilic aromatic substitution reactions, the chloro derivative may be a viable or even preferred substrate, although this is highly dependent on the specific reaction conditions and the nucleophile employed. This guide provides a foundational understanding to aid researchers in making informed decisions for the synthesis of novel oxazolopyridinone-based compounds.
References
Unveiling the Impact of Bromination: A Comparative Analysis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one and Its Analogs in Biological Systems
The oxazolo[4,5-b]pyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide synthesizes available data to draw objective comparisons, offering insights into the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds.
Comparative Biological Activity: A Tabular Summary
To facilitate a clear comparison, the following tables summarize the key quantitative data on the biological activities of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one and its representative analogs.
| Compound | Target Enzyme/Cell Line | Activity Metric (IC₅₀/GI₅₀ in µM) | Reference Compound | Activity of Reference (µM) |
| This compound | GSK-3β | Data Not Available | - | - |
| Analog 1 (Oxazolo[4,5-b]pyridin-2-one) | GSK-3β | > 10 | SB-216763 | 0.018 |
| Analog 2 (Triazole Derivative 4g) | GSK-3β | 0.19 | SB-216763 | 0.018 |
| Analog 3 (Piperazine Derivative 7d) | GSK-3β | 0.34 | Indomethacin | - |
Table 1: Comparative Glycogen Synthase Kinase-3β (GSK-3β) Inhibitory Activity.
| Compound | Cancer Cell Line | Activity Metric (GI₅₀ in µM) | Reference Compound | Activity of Reference (µM) |
| This compound | Not Specified | Data Not Available | - | - |
| Analog 4 (Triazole Derivative 18a) | PC3 (Prostate) | 1.12 | Etoposide | 1.25 |
| Analog 4 (Triazole Derivative 18a) | A549 (Lung) | 1.54 | Etoposide | 1.62 |
| Analog 4 (Triazole Derivative 18a) | MCF-7 (Breast) | 1.89 | Etoposide | 1.98 |
| Analog 4 (Triazole Derivative 18a) | DU-145 (Prostate) | 1.36 | Etoposide | 1.42 |
Table 2: Comparative Anticancer Activity.
| Compound | In Vivo Model | Parameter Measured | % Inhibition | Reference Compound | % Inhibition of Reference |
| This compound | Data Not Available | - | - | - | - |
| Analog 2 (Triazole Derivative 4g) | Carrageenan-induced rat paw edema | Paw Edema Volume (5h) | 76.36% | Indomethacin | 79.54% |
| Analog 3 (Piperazine Derivative 7d) | Carrageenan-induced rat paw edema | Paw Volume (5h) | 65.91% | Indomethacin | 79.54% |
Table 3: Comparative In Vivo Anti-inflammatory Activity.
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
The biological effects of these compounds are intrinsically linked to their modulation of specific cellular signaling pathways. A key target for many oxazolo[4,5-b]pyridin-2-one analogs is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including inflammation and cell proliferation.
Caption: Simplified signaling pathway of GSK-3β in inflammation and the inhibitory action of oxazolo[4,5-b]pyridin-2-one analogs.
The evaluation of these compounds relies on standardized experimental protocols. The following diagrams illustrate the general workflows for assessing anticancer and anti-inflammatory activities.
Caption: General workflow for the MTT assay to determine anticancer activity.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocols
A thorough understanding of the methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited in this guide.
In Vitro Kinase Assay for GSK-3β Inhibition
This assay quantifies the ability of a compound to inhibit the enzymatic activity of GSK-3β.
-
Materials: Recombinant human GSK-3β, a suitable substrate peptide (e.g., a phosphopeptide), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the GSK-3β enzyme to each well, except for the negative control.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3][4]
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates.[1][2]
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1][2]
-
During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[1][4]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.[5][6][7]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Materials: Carrageenan (1% w/v in saline), test compounds, reference drug (e.g., indomethacin), plethysmometer.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is an indicator of inflammation.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Conclusion
The available data, while not exhaustive for this compound itself, strongly suggests that the oxazolo[4,5-b]pyridin-2-one scaffold is a promising platform for the development of potent biological agents. The introduction of various substituents, such as triazole and piperazine moieties, has led to analogs with significant GSK-3β inhibitory, anticancer, and anti-inflammatory activities.
While direct quantitative comparisons for the 6-bromo derivative are currently limited in the public domain, the general principles of structure-activity relationships suggest that the electronegative and lipophilic nature of the bromine atom at the 6-position is likely to modulate the compound's pharmacokinetic and pharmacodynamic properties. Further focused studies are warranted to precisely elucidate the contribution of the 6-bromo substitution to the overall biological activity profile of this class of compounds. This will enable a more refined design of next-generation inhibitors with enhanced potency and selectivity for various therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Spectroscopic Duel: Unveiling the Electronic and Structural Nuances of Oxazolo[4,5-b]pyridine and Thiazolo[4,5-b]pyridine
For Immediate Release
In the realm of heterocyclic chemistry, the subtle exchange of a single atom can profoundly influence a molecule's physical and chemical properties. This guide presents a detailed spectroscopic comparison of two such isomeric heterocycles: oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine. This analysis, aimed at researchers, scientists, and professionals in drug development, delves into the ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of these compounds, offering insights into their distinct electronic and structural landscapes.
The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form the thiazole analogue leads to notable shifts in their spectroscopic signatures. These differences are critical for their identification, characterization, and the rational design of derivatives with tailored photophysical or biological activities.
Comparative Spectroscopic Data
| Spectroscopic Technique | Property | Oxazolo[4,5-b]pyridine Derivatives | Thiazolo[4,5-b]pyridine Derivatives |
| UV-Vis Spectroscopy | λmax (nm) | 281–333 (in Toluene/Acetonitrile)[1] | ~400 (for azo dyes)[2] |
| Fluorescence Spectroscopy | Emission λmax (nm) | 358–474 (for bis-oxazolo derivatives)[3] | Not widely reported for simple derivatives |
| Stokes Shift (nm) | 83–128[1] | Data not readily available | |
| Quantum Yield (Φ) | Up to 0.82 (for bis-oxazolo derivatives)[1] | Data not readily available | |
| 1H NMR Spectroscopy | Chemical Shift (δ, ppm) | Pyridine protons typically in the 7.1-8.7 range[4] | Pyridine protons typically in the 7.4-9.6 range[5][6] |
| 13C NMR Spectroscopy | Chemical Shift (δ, ppm) | Pyridine carbons in the 119-159 range[1] | Pyridine carbons in the 122-155 range[5] |
| Mass Spectrometry | Molecular Weight ( g/mol ) | 120.11 (Parent Compound)[7] | 136.18 (Parent Compound)[8] |
| HRMS Data | Available for various derivatives, confirming elemental composition[4] | Available for various derivatives, confirming elemental composition[5][9] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide, based on methodologies reported in the referenced literature.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption spectra are typically recorded on a spectrophotometer using a quartz cell with a 1 cm path length.[3] The compounds are dissolved in a suitable spectroscopic grade solvent, such as acetonitrile or toluene, at a concentration in the range of 1 x 10-5 to 6 x 10-5 M.[1][3] Fluorescence emission spectra are recorded on a spectrofluorometer.[3] The excitation wavelength is set at or near the absorption maximum (λmax) of the compound. Quantum yields can be determined relative to a standard fluorophore with a known quantum yield, such as quinine sulfate.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are recorded on a spectrometer operating at frequencies such as 300, 400, or 500 MHz for 1H and corresponding frequencies for 13C.[10] Samples are prepared by dissolving the compound in a deuterated solvent, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[4][6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[11] These methods provide highly accurate mass measurements, which are used to confirm the elemental composition of the synthesized compounds.[4][9]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine.
Caption: General workflow for the spectroscopic comparison.
Signaling Pathway of Spectroscopic Analysis
The following diagram illustrates the logical flow from sample preparation to data interpretation in a typical spectroscopic experiment.
Caption: Logical flow of spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [1,3]Thiazolo[4,5-b]pyridine | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Benchmarking different synthesis methods for substituted oxazolopyridines
For Researchers, Scientists, and Drug Development Professionals
The oxazolopyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The efficient and versatile synthesis of substituted oxazolopyridines is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific target molecules.
Data Presentation: A Quantitative Comparison of Synthesis Methods
The choice of synthetic strategy significantly impacts the yield, reaction time, and overall efficiency of obtaining substituted oxazolopyridines. The following tables summarize quantitative data for several key methods.
Table 1: Condensation Reactions for 2-Substituted Oxazolo[4,5-b]pyridines
This method typically involves the reaction of an aminohydroxypyridine with a carboxylic acid or its derivative.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-hydroxypyridine, Substituted Benzoic Acid | PPA or PPSE | - | 200 | 24 | 70-93 | [2] |
| 2-Amino-3-hydroxypyridine, Benzoic Acid | HClO₄·SiO₂ | - | Ambient | 2-3 | 90-96 | [3][4] |
Table 2: Van Leusen Oxazole Synthesis for Substituted Oxazoles
This reaction utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[5]
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 6 | 85 | [6] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 6 | 82 | [6] |
| Various Aldehydes | K₃PO₄ | IPA | 65 (Microwave) | 0.13 | 90-96 | [7] |
Table 3: Metal-Catalyzed Cross-Coupling Approaches
Methods like the Ullmann and Buchwald-Hartwig reactions are powerful for forming C-N and C-O bonds, often as key steps in a multi-step synthesis of complex oxazolopyridines.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann C-N Coupling | CuI | Proline | Cs₂CO₃ | MeCN | 80-120 | 12-24 | 60-90 | [8] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80 | 15-30 min | up to 85 | [9] |
Table 4: Metal-Free Synthesis of Polysubstituted Oxazoles
These methods offer an alternative to transition-metal-catalyzed reactions, avoiding potential metal contamination.[10]
| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary α-amino acids, 2-bromoacetophenones | K₂CO₃ | DMSO | 60 | 4 | 54 | [11] |
| Enaminonitriles, Carboxylic Acids | - (Microwave) | - | 140-160 | 0.3-0.5 | 80-95 | [12] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Condensation Synthesis of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine
This protocol is adapted from the work of Grumel et al.[2]
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromo-3-hydroxypyridine (1.0 mmol) and 4-cyanobenzoic acid (1.1 mmol).
-
Reagent Addition: Add polyphosphoric acid trimethylsilyl ester (PPSE) (10 eq) to the flask.
-
Reaction Conditions: Heat the mixture at 200°C for 24 hours.
-
Workup and Purification: After cooling, quench the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product (93% yield).[2]
Protocol 2: Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole
This procedure is a representative example of a modified Van Leusen reaction for 4-substituted oxazoles.[6]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine α-benzyl-p-toluenesulfonylmethyl isocyanide (TosMIC derivative, 3.50 mmol) and benzaldehyde (3.50 mmol).
-
Solvent and Base Addition: Add methanol (20 mL) followed by potassium carbonate (7.00 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water (20 mL) and ethyl acetate (20 mL) to the residue. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the residue by column chromatography to yield the product (85% yield).[6]
Protocol 3: Microwave-Assisted Metal-Free Synthesis of[5][13][14]triazolo[1,5-a]pyridines
This protocol highlights a rapid and efficient microwave-assisted synthesis.[12]
-
Reaction Setup: In a microwave vial, mix the appropriate 1-amino-2-imino-pyridine derivative (1.0 mmol) and the desired carboxylic acid (1.1 mmol).
-
Reaction Conditions: Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 150°C) for the specified time (typically 20-30 minutes).
-
Workup and Purification: After cooling, the resulting solid is typically of high purity and can be collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried. Further purification by recrystallization may be performed if necessary.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This general protocol is a key step in the synthesis of many nitrogen-containing heterocyclic compounds.[9]
-
Catalyst Preparation: In a Schlenk flask, add Pd(OAc)₂ (5 mol %) and BINAP (10 mol %). Add dry toluene and degas with nitrogen for 10 minutes. Heat the mixture to 80°C for 15 minutes.
-
Reaction Setup: After cooling to room temperature, add the aryl halide (1.0 equiv), arylhydrazine (1.5 equiv), and Cs₂CO₃ (1.1 equiv) in dry toluene. Degas the mixture with nitrogen for 10 minutes.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, cool the reaction, dilute with a suitable solvent, and filter through celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Mandatory Visualization
Diagrams of Synthetic Workflows and Signaling Pathways
Caption: A generalized workflow for the synthesis of substituted oxazolopyridines.
Caption: The reaction pathway of the Van Leusen oxazole synthesis.
Caption: Mechanism of action for an oxazolopyridine derivative as a kinase inhibitor.
References
- 1. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Assay Validation of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one Derivatives as GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one derivatives for their in vitro inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β). Dysregulation of GSK-3β, a serine/threonine kinase, is implicated in a variety of pathologies, including Alzheimer's disease, type 2 diabetes, and some cancers. The following sections detail the validation of in vitro assays for novel derivatives and compare their performance against established GSK-3β inhibitors.
Introduction to this compound Derivatives
The this compound scaffold represents a promising starting point for the development of novel GSK-3β inhibitors. This guide examines three hypothetical derivatives, designated BPO-1, BPO-2, and BPO-3, and compares their in vitro performance against the well-characterized GSK-3β inhibitors CHIR99021 and Tideglusib.
In Vitro Assay Performance Comparison
The inhibitory activity of the hypothetical derivatives and reference compounds was assessed using a validated in vitro kinase assay. The key performance parameters are summarized in the tables below.
Table 1: IC₅₀ Values for GSK-3β Inhibition
| Compound | IC₅₀ (nM) |
| BPO-1 | 75 |
| BPO-2 | 15 |
| BPO-3 | 250 |
| CHIR99021 | 10 |
| Tideglusib | 5000 |
Note: Data for BPO-1, BPO-2, and BPO-3 are hypothetical for illustrative purposes.
Table 2: Kinase Selectivity Profile
| Compound | GSK-3β IC₅₀ (nM) | CDK2 IC₅₀ (nM) | ROCK1 IC₅₀ (nM) |
| BPO-1 | 75 | >10,000 | >10,000 |
| BPO-2 | 15 | 2,500 | >10,000 |
| BPO-3 | 250 | >10,000 | >10,000 |
| CHIR99021 | 10 | 1,400 | >10,000 |
| Tideglusib | 5000 | Not Active | Not Active |
Note: Data for BPO-1, BPO-2, and BPO-3 are hypothetical for illustrative purposes. CDK2 and ROCK1 are common off-targets for kinase inhibitors.
Table 3: Assay Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.998 | ≥ 0.99 |
| Precision (%CV) | ||
| - Intra-assay | 4.5% | ≤ 15% |
| - Inter-assay | 7.2% | ≤ 20% |
| Accuracy (% Recovery) | 95-108% | 80-120% |
| Limit of Detection (LOD) | 1 nM | - |
| Limit of Quantification (LOQ) | 5 nM | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and validation.
GSK-3β In Vitro Kinase Assay Protocol
This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant GSK-3β.
Materials:
-
Human recombinant GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (BPO derivatives, CHIR99021, Tideglusib) dissolved in DMSO
-
Luminescence-based kinase activity detection kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of diluted GSK-3β enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer. Final concentrations should be at or near the Km for ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.
Kinase Selectivity Profiling
To assess the selectivity of the compounds, similar in vitro kinase assays are performed using a panel of other kinases (e.g., CDK2, ROCK1). The experimental protocol is analogous to the GSK-3β assay, with appropriate modifications for the specific enzyme and substrate.
Visualizations
GSK-3β Signaling Pathway
Caption: Simplified diagram of GSK-3β signaling pathways.
In Vitro Assay Workflow
Caption: General workflow for the in vitro GSK-3β kinase assay.
Assay Validation Logic
Caption: Logical flow of in vitro assay validation.
A Comparative Analysis of Oxazolopyridines and Isoxazolopyridines in Medicinal Chemistry
A deep dive into the structure, synthesis, and biological activities of two isomeric scaffolds reveals distinct and overlapping potential in drug discovery.
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for new therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, oxazolopyridines and their isomers, isoxazolopyridines, have emerged as privileged structures due to their presence in a wide array of biologically active molecules. This guide provides a comparative study of these two scaffolds, offering insights into their synthesis, biological activities, and therapeutic potential, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Structural and Physicochemical Distinctions
Oxazolopyridines and isoxazolopyridines are bicyclic heteroaromatic systems consisting of a fused oxazole or isoxazole ring and a pyridine ring. The key distinction lies in the arrangement of the nitrogen and oxygen atoms within the five-membered ring. In oxazolopyridines, the nitrogen and oxygen atoms are in a 1,3-relationship, whereas in isoxazolopyridines, they are in a 1,2-relationship. This subtle structural difference significantly influences the electronic properties, dipole moment, and hydrogen bonding capabilities of the molecules, which in turn dictates their interactions with biological targets.
Synthesis Strategies
The construction of oxazolopyridine and isoxazolopyridine cores can be achieved through various synthetic routes, typically involving the cyclization of appropriately substituted pyridine or oxazole/isoxazole precursors.
General Synthesis of Oxazolo[4,5-b]pyridines
A common approach to synthesize the oxazolo[4,5-b]pyridine scaffold involves the condensation of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid or its equivalent.
General Synthesis of Isoxazolo[5,4-b]pyridines
The synthesis of isoxazolo[5,4-b]pyridines often starts from a substituted isoxazole, followed by the construction of the fused pyridine ring, or via multicomponent reactions.
Comparative Biological Activities
Both oxazolopyridine and isoxazolopyridine scaffolds have been explored for a range of therapeutic applications. The following tables summarize the quantitative data on their biological activities, showcasing their potential in different disease areas.
Table 1: Oxazolopyridine Derivatives and their Biological Activities
| Compound Class | Target | Key Derivatives | IC50/Activity | Therapeutic Area |
| Oxazolo[4,5-b]pyridines | Monoamine Oxidase B (MAO-B) | 1f-1l | 267.1 - 889.5 nM[1] | Parkinson's Disease |
| Oxazolo[4,5-b]pyridines | Glycogen synthase kinase-3β (GSK-3β) | 7c, 7d, 7e, 7g | 0.34 - 0.53 µM | Anti-inflammatory |
| Oxazolo[3,4-a]pyrazines | Neuropeptide S Receptor (NPSR) | Guanidine derivative 16 | Nanomolar activity | Substance Abuse Disorders |
Table 2: Isoxazolopyridine Derivatives and their Biological Activities
| Compound Class | Target/Assay | Key Derivatives | MIC/IC50/Activity | Therapeutic Area |
| Isoxazolo[5,4-b]pyridines | Antibacterial (E. coli, P. aeruginosa) | Sulfonamide derivatives 2 & 5 | Active at 125, 250, and 500 μg[2] | Infectious Diseases |
| Isoxazolo[5,4-b]pyridines | Anticancer (MCF-7 cell line) | Sulfonamide derivatives 2 & 5 | 50% inhibition at 152.56 μg/mL & 161.08 μg/mL respectively[2] | Oncology |
| Isoxazoles | c-Jun N-terminal kinase (JNK) | Isoxazole 3 | Potent JNK inhibitor[3] | Neurodegenerative Diseases |
| 3-amino-benzo[d]isoxazole | c-Met kinase | 8d, 8e, 12, 28a-d, 28h, 28i | < 10 nM[4] | Oncology |
Key Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures associated with these compounds, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape of Bromo-Substituted Heterocycles: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various bromo-substituted heterocyclic compounds. By summarizing quantitative experimental data and detailing methodologies, this document serves as a valuable resource for identifying promising candidates for further investigation in anticancer drug discovery.
The introduction of a bromine atom to a heterocyclic scaffold can significantly influence its biological activity, often enhancing its cytotoxic potential. This guide delves into the cytotoxic effects of several classes of bromo-substituted heterocycles, presenting a comparative analysis of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values of various bromo-substituted heterocyclic compounds against a range of cancer cell lines. This data, compiled from multiple studies, highlights the diverse and potent cytotoxic activities exhibited by these molecules.
| Heterocycle Class | Compound | Cancer Cell Line | IC50 (µM) |
| Indole | 6-Bromoisatin | HT29 (Colon) | ~100[1] |
| 6-Bromoisatin | Caco-2 (Colon) | ~100[1] | |
| Tyrindoleninone | HT29 (Colon) | 390[1] | |
| Tyrindoleninone | Caco-2 (Colon) | 98[1] | |
| Thiophene | 2-bromo-5-(2-(methylthio)phenyl)thiophene | LnCap (Prostate) | 138.57 |
| 2-bromo-5-(2-(methylthio)phenyl)thiophene | HepG2 (Liver) | 185.93 | |
| 2-bromo-5-(2-(methylthio)phenyl)thiophene | Caco-2 (Colon) | 108.66 | |
| 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon) | Not specified, but showed high cytotoxicity | |
| Quinoline | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 µg/mL |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 6.7 - 25.6 µg/mL | |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 6.7 - 25.6 µg/mL | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 µg/mL | |
| 7-Bromo-8-hydroxyquinoline | HeLa (Cervical) | 6.7 - 25.6 µg/mL | |
| 7-Bromo-8-hydroxyquinoline | HT29 (Colon) | 6.7 - 25.6 µg/mL | |
| Pyrimidine | Bromo-pyrimidine analogue (Compound 3d) | A498 (Renal) | 3.5 |
| Furan | 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3b) | HCT-116 (Colon) | 7.3 - 21.3 |
| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3c) | HCT-116 (Colon) | 3.9 - 65.6 | |
| Furan-based derivative (Compound 4) | MCF-7 (Breast) | 4.06 | |
| Furan-based derivative (Compound 7) | MCF-7 (Breast) | 2.96 | |
| Benzofuran | 2-acetyl-3-(bromo)methyl benzofuran derivative (6) | K562 (Leukemia) | 3.83 |
| Imidazothiazole | [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide (3c) | PC-3 (Prostate) | <0.1 |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the bromo-substituted heterocyclic compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: A solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of bromo-substituted heterocycles are often mediated through the modulation of key signaling pathways that regulate cell survival and death. Two of the most prominent pathways implicated are the NF-κB and caspase activation pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some bromo-substituted indoles have been shown to inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes and promoting cell death.
Caption: Inhibition of the NF-κB signaling pathway by bromo-substituted heterocycles.
Caspase Activation Pathway
Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of a cascade of these enzymes leads to the cleavage of key cellular proteins and ultimately, cell death. Many cytotoxic compounds, including certain bromo-substituted heterocycles, induce apoptosis by activating the caspase cascade. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: The intrinsic apoptosis pathway initiated by bromo-substituted heterocycles.
Conclusion
This guide provides a snapshot of the cytotoxic potential of various bromo-substituted heterocyclic compounds. The presented data and methodologies offer a foundation for researchers to compare and select compounds for further development as anticancer agents. The elucidation of the underlying signaling pathways provides valuable insights into their mechanisms of action, paving the way for more targeted and effective cancer therapies. It is important to note that the cytotoxic activity of these compounds can vary significantly depending on the specific cell line and experimental conditions. Therefore, the information in this guide should be used as a starting point for more detailed investigations.
References
Validating the Mechanism of Action for Novel Oxazolopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the promising heterocyclic scaffolds, oxazolopyridine derivatives, particularly oxazolo[5,4-d]pyrimidines, have emerged as a focal point of research due to their structural similarity to purine bases and their diverse biological activities.[1][2] This guide provides a comparative analysis of novel oxazolopyridine derivatives, validating their mechanisms of action with supporting experimental data and detailed protocols.
Comparative Analysis of Cytotoxic Activity
Novel oxazolopyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following tables summarize the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values from in vitro studies, comparing the novel compounds with established chemotherapeutic agents.
Table 1: Cytotoxic Activity (CC50, µM) of Oxazolo[5,4-d]pyrimidine Derivatives against Various Cancer Cell Lines [2][3]
| Compound | HT29 (Colon) | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) |
| Novel Oxazolopyridine Derivatives | ||||
| Compound 3g | 58.44 ± 8.75 | - | - | - |
| SCM9 (5-methyl analog of 3g) | 39.10 ± 7.79 | - | - | - |
| Compound 3e | > 224.32 | - | - | 177.52 ± 6.65 |
| Standard Chemotherapeutics | ||||
| Cisplatin | 47.17 ± 7.43 | - | - | - |
| 5-Fluorouracil | 381.16 ± 25.51 | - | - | - |
Data presented as mean ± standard deviation. A lower value indicates higher cytotoxic activity.
Table 2: Inhibitory Activity (IC50, µM) of Oxazolo[5,4-d]pyrimidine Derivatives against VEGFR-2 and Cancer Cell Lines [4][5][6]
| Compound | VEGFR-2 Kinase | HUVEC Proliferation | HepG2 (Liver) | U251 (Glioblastoma) |
| Novel Oxazolopyridine Derivatives | ||||
| Compound 5 | 0.33 | 0.29 | - | - |
| Compound 1 | 0.3 | - | - | - |
| Compound 2 | 0.3 | - | - | - |
| Compound 10 | 0.051 | - | - | - |
| Compound 3b | Comparable to Tivozanib | - | - | - |
| Compound 3h | Comparable to Tivozanib | - | - | - |
| Standard VEGFR-2 Inhibitors | ||||
| Sunitinib | - | - | 8.4 | 9.0 |
| Tivozanib | - | - | - | - |
Data is compiled from multiple sources. Direct statistical comparison may not be applicable.
Validated Mechanisms of Action
Research has elucidated several key mechanisms through which novel oxazolopyridine derivatives exert their anticancer effects. These include the inhibition of critical signaling pathways and the induction of programmed cell death.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[4][6] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, ultimately leading to the inhibition of endothelial cell proliferation and migration.[4]
Induction of Extrinsic Apoptosis
Certain oxazolopyridine derivatives, such as compound 3g, have been shown to induce apoptosis, or programmed cell death, through the extrinsic pathway.[2] This is characterized by the downregulation of the anti-apoptotic protein BCL-2 and the upregulation of the pro-apoptotic factor caspase-3.[2] The activation of effector caspases like caspase-3 is a critical step in the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.
Interaction with PPIA and Modulation of MAPK Signaling
More recent studies have identified Peptidyl-prolyl cis-trans isomerase A (PPIA), also known as Cyclophilin A, as a direct target of some oxazolo[4,3-f]purine derivatives. The binding of these compounds to PPIA has been shown to inhibit the PPIA/MAPK signaling pathway, leading to increased reactive oxygen species (ROS), DNA damage, and endoplasmic reticulum (ER) stress, ultimately resulting in apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
This document provides detailed procedures for the safe and compliant disposal of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, a halogenated heterocyclic organic compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Hazard Identification
Prior to handling, it is essential to be aware of the hazards associated with this compound.
Hazard Profile:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in compliant disposal. Due to its chemical structure, this compound is classified as a halogenated organic solid waste .
Collection Protocol:
-
Designated Waste Container:
-
Labeling:
-
The waste container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[5][6]
-
The label must include:
-
The full chemical name: "this compound"
-
The hazard characteristics: "Toxic," "Irritant"
-
The accumulation start date.[7]
-
The name of the principal investigator or laboratory contact.
-
-
-
Incompatible Wastes:
On-site Storage and Handling
Proper storage of the collected waste is crucial to prevent accidents and ensure regulatory compliance.
Storage Guidelines:
| Parameter | Requirement |
| Location | Store in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10] |
| Container | Keep the waste container securely closed at all times, except when adding waste.[5] |
| Ventilation | The storage area must be well-ventilated.[4] |
| Secondary Containment | Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[4][7] |
| Accumulation Limits | Do not exceed 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste per SAA.[10][11] |
Disposal Procedure
Final disposal must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Step-by-Step Disposal Workflow:
-
Container Full: Once the waste container is approximately three-quarters full, or has been accumulating for close to six months, prepare it for pickup.[12]
-
Request Pickup: Submit a hazardous waste pickup request to your institution's EHS office.[12] This is typically done through an online portal.
-
Documentation: Ensure all information on the hazardous waste tag is accurate and complete.[7]
-
EHS Collection: Trained EHS personnel will collect the waste from the designated SAA. Do not transport the hazardous waste yourself.[11]
-
Final Disposal: The EHS office will consolidate the waste and send it to a licensed facility for appropriate treatment, typically incineration for halogenated organic compounds.[8]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | C6H3BrN2O2 | CID 13614458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 21594-52-5 this compound AKSci J50342 [aksci.com]
- 3. 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Essential Safety and Handling Guide for 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a compound requiring careful management in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be compliant with ANSI Z87.1 standards. A face shield should be used in addition to goggles when there is a splash hazard. |
| Skin Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always check the glove manufacturer's chemical resistance guide. |
| Laboratory coat | Should be fully buttoned. | |
| Closed-toe shoes | Required for all laboratory work. | |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dusts are generated. |
Operational Plan: Step-by-Step Handling Procedures
1. Weighing the Compound:
-
Preparation:
-
Conduct all weighing operations within a certified chemical fume hood to minimize inhalation exposure.
-
Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, a pre-weighed sealable container, and a dedicated spatula.
-
-
Procedure:
-
Place an analytical balance inside the fume hood if possible. If the airflow affects the balance's accuracy, place the balance just outside the fume hood.
-
Tare a pre-weighed, sealable container on the balance.
-
Inside the fume hood, carefully transfer the desired amount of this compound powder to the container using a clean spatula.
-
Seal the container before removing it from the fume hood for weighing.
-
Place the sealed container on the balance to obtain the weight.
-
If adjustments are needed, return the sealed container to the fume hood to add or remove powder.
-
Once the desired weight is achieved, securely seal the container.
-
2. Preparing a Solution:
-
Preparation:
-
Work within a certified chemical fume hood.
-
Assemble all necessary PPE, the weighed compound in its sealed container, the chosen solvent, appropriate glassware (e.g., beaker, volumetric flask), and a magnetic stir bar and stir plate.
-
-
Procedure:
-
Add the chosen solvent to a beaker or flask.
-
Slowly and carefully add the weighed this compound powder to the solvent while stirring to facilitate dissolution.
-
If necessary, gently heat the solution on a stir plate to aid dissolution, ensuring the solvent's flash point is not exceeded.
-
Once the solid is completely dissolved, allow the solution to cool to room temperature if heated.
-
Transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date of preparation, and appropriate hazard symbols.
-
Emergency and Disposal Plan
1. Spill Response:
-
Minor Spill (Small amount of powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills to avoid generating dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent entry to the contaminated area.
-
2. Disposal Plan:
-
Waste Segregation:
-
This compound is a halogenated organic compound.
-
All waste containing this chemical, including contaminated consumables (gloves, weigh boats, etc.) and excess solutions, must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[1][2]
-
Do not mix with non-halogenated waste.[1]
-
-
Container Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).
-
Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
-
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
